CYT-1010 hydrochloride
Description
Propriétés
Numéro CAS |
1161517-81-2 |
|---|---|
Formule moléculaire |
C35H41ClN6O5 |
Poids moléculaire |
661.2 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(3S,6S,9R)-3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C35H40N6O5.ClH/c36-27(18-23-13-15-25(42)16-14-23)32(43)39-29-12-6-7-17-37-33(44)30(19-22-8-2-1-3-9-22)40-35(46)31(41-34(29)45)20-24-21-38-28-11-5-4-10-26(24)28;/h1-5,8-11,13-16,21,27,29-31,38,42H,6-7,12,17-20,36H2,(H,37,44)(H,39,43)(H,40,46)(H,41,45);1H/t27-,29+,30-,31-;/m0./s1 |
Clé InChI |
NMSZLDDOFYNBTI-JEFWNIONSA-N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CYT-1010; CYT 1010; CYT1010; CYT-1010 HCl; CK-1; CK 1; CK1 |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CYT-1010 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYT-1010 hydrochloride is a novel analgesic agent representing a promising advancement in pain management. As a synthetic analog of the endogenous opioid peptide endomorphin-1, CYT-1010 is engineered to provide potent pain relief while mitigating the severe adverse effects associated with traditional opioid therapies, such as respiratory depression and addiction potential.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of CYT-1010, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action: Preferential Agonism at the 6-Transmembrane Mu-Opioid Receptor Splice Variant
The primary mechanism of action of this compound lies in its highly selective agonism of the mu-opioid receptor (MOR).[4] Crucially, CYT-1010 exhibits preferential binding to a truncated splice variant of the MOR, specifically the 6-transmembrane (6TM) variant encoded by exons 11, also referred to as the endomorphin (EM) receptor.[1][3] This is in contrast to traditional opioids like morphine, which primarily target the full-length 7-transmembrane (7TM) variant of the MOR.[5]
This differential receptor targeting is believed to be the cornerstone of CYT-1010's improved safety profile. The activation of the 6TM MOR variant appears to predominantly mediate the desired analgesic effects, while the activation of the 7TM MOR is more strongly associated with the adverse effects of respiratory depression, reward, and physical dependence.[1][6][7]
Signaling Pathway of CYT-1010 at the 6TM Mu-Opioid Receptor
The downstream signaling cascade following the activation of the 6TM MOR variant by CYT-1010 differs from that of the canonical 7TM MOR. While the 7TM MOR signals through Gαi/o proteins to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels, studies on the 6TM variant suggest a different profile.[8][9] Upon stimulation by agonists like morphine, the 6TM MOR does not appear to modulate cAMP levels but instead leads to an increase in intracellular calcium concentration and a reduction in cellular potassium conductance.[10] This distinct signaling pathway likely contributes to the unique pharmacological profile of CYT-1010.
Quantitative Data Summary
Receptor Binding Affinity
| Receptor | Inhibitory Constant (Ki) |
| Mu-Opioid Receptor (MOR) | 0.25 nM |
| Delta-Opioid Receptor | 38 nM |
| Kappa-Opioid Receptor | 248 nM |
| Data from a 2023 review on novel opioids.[4] |
Preclinical Efficacy
| Parameter | Finding |
| Analgesic Potency | 3-4 times more potent than morphine.[5] |
| Anti-inflammatory Effects | Reduced recovery time from post-operative pain by over 75% compared to morphine.[5] |
| Abuse Potential | Did not induce conditioned place preference in rodents at equipotent analgesic doses to morphine.[4] |
| Respiratory Depression | No significant respiratory depression at doses up to 9-fold the effective analgesic dose.[3] |
Phase 1 Clinical Trial Data
| Parameter | Finding |
| Dose Escalation | Doses up to 0.15 mg/kg were tested and generally well-tolerated in healthy male volunteers.[11] |
| Analgesic Effect | Statistically significant prolongation of the threshold time for cold pain sensation was recorded at a dose of 0.1 mg/kg.[11] |
| Safety and Tolerability | No severe adverse events were reported. Adverse effects were mild to moderate and included dizziness, flushing, and transient tachycardia.[4] |
| Respiratory Effects | No evidence of respiratory depression or decrease in plasma oxygen saturation was observed at the doses tested.[4] |
Experimental Protocols
Preclinical Evaluation of Analgesia
Standard preclinical models are employed to assess the analgesic properties of CYT-1010.
These models are used to evaluate the response to thermal stimuli.
-
Apparatus: A hot plate analgesia meter with the surface temperature maintained at 52-55°C, and a tail-flick apparatus with a radiant heat source.[12]
-
Procedure:
-
Baseline latency to a nociceptive response (e.g., paw licking, jumping, or tail withdrawal) is recorded before drug administration.
-
Animals are administered this compound or a control substance (vehicle or morphine) via a specified route (e.g., intraperitoneal or intravenous).
-
At predetermined time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes), the latency to the nociceptive response is measured again.[13]
-
A cut-off time (typically 15-30 seconds) is established to prevent tissue damage.[12][13]
-
-
Endpoint: An increase in the latency to respond to the thermal stimulus compared to baseline and the vehicle control group indicates an analgesic effect.
This model assesses the response to a persistent chemical noxious stimulus, which has two distinct phases.
-
Apparatus: A clear observation chamber.
-
Procedure:
-
A dilute solution of formalin (e.g., 1-5%) is injected into the plantar surface of the rodent's hind paw.[14][15]
-
The animal is immediately placed in the observation chamber.
-
The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.
-
Observations are typically divided into two phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (20-30 minutes post-injection), reflecting inflammatory processes and central sensitization.[15]
-
-
Endpoint: A reduction in the duration of nociceptive behaviors in either phase, compared to a vehicle-treated group, indicates analgesia.
This surgical model is used to induce a neuropathic pain state.
-
Procedure:
-
Under anesthesia, the common sciatic nerve of a rodent is exposed.
-
Loose ligatures are placed around the nerve, causing a constriction that leads to nerve damage and subsequent neuropathic pain behaviors.[16][17]
-
After a recovery period (typically several days), baseline sensitivity to mechanical and thermal stimuli is assessed.
-
CYT-1010 or a control is administered, and the anti-allodynic and anti-hyperalgesic effects are measured at various time points.
-
-
Endpoint: An increase in the paw withdrawal threshold to mechanical stimuli (e.g., von Frey filaments) or an increased latency to withdraw from a thermal stimulus indicates an anti-neuropathic pain effect.
Assessment of Abuse Potential
The CPP paradigm is a standard preclinical model to evaluate the rewarding or aversive properties of a drug.
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-conditioning (Baseline): The animal is allowed to freely explore all compartments to determine any initial preference.
-
Conditioning: Over several days, the animal receives injections of CYT-1010 and is confined to one of the non-preferred compartments. On alternate days, the animal receives a vehicle injection and is confined to the opposite compartment.
-
Post-conditioning (Test): The animal is placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded.
-
-
Endpoint: A significant increase in the time spent in the drug-paired compartment compared to the vehicle-paired compartment indicates a rewarding effect and potential for abuse. For CYT-1010, no significant place preference was observed.[4]
Evaluation of Respiratory Depression
This non-invasive technique is used to measure respiratory parameters in conscious, unrestrained animals.
-
Apparatus: A whole-body plethysmography chamber connected to a pressure transducer and data acquisition system.
-
Procedure:
-
The animal is placed in the chamber and allowed to acclimate.
-
Baseline respiratory parameters (respiratory rate, tidal volume, minute volume) are recorded.[18][19]
-
CYT-1010 or a control substance is administered.
-
Respiratory parameters are continuously monitored for a defined period post-administration.
-
In some protocols, a hypercapnic challenge (e.g., exposure to 8% CO2) may be introduced to increase respiratory drive and enhance the sensitivity for detecting respiratory depressant effects.[18]
-
-
Endpoint: A significant decrease in respiratory rate and/or minute volume compared to baseline and vehicle-treated animals indicates respiratory depression. CYT-1010 has been shown to cause significantly less respiratory depression than traditional opioids.[3][5]
Clinical Trial Protocol: Phase 1a/2a Study
-
Study Title: A Randomized Double-Blind, Single-Dose, Placebo-Controlled Pharmacokinetic and Proof-of-Concept Study to Evaluate the Safety of CYT-1010 in Healthy Volunteers and the Analgesic Efficacy and Tolerability of CYT-1010 vs. Morphine in Subjects with Moderate to Severe Pain after Third Molar Extraction.
-
Study Design: This is a randomized, double-blind, placebo-controlled, single-dose escalation study.
-
Population: The study includes two cohorts: healthy volunteers and patients experiencing moderate to severe pain following third molar extraction.[20][21]
-
Interventions:
-
This compound administered intravenously at escalating single doses.
-
Placebo control.
-
Morphine as a positive comparator in the patient cohort.
-
-
Primary Outcome Measures:
-
Safety and tolerability, assessed by the incidence of adverse events, changes in vital signs, ECGs, and clinical laboratory tests.
-
Analgesic efficacy, measured by pain intensity and pain relief scores over a specified time period in the patient cohort.
-
-
Secondary Outcome Measures:
-
Pharmacokinetics of CYT-1010.
-
Pharmacodynamic effects on measures of pain sensitivity (e.g., cold pain tolerance) in healthy volunteers.
-
Conclusion
This compound represents a significant innovation in the field of analgesia. Its novel mechanism of action, centered on the preferential activation of the 6-transmembrane splice variant of the mu-opioid receptor, provides a strong rationale for its observed potent analgesic effects coupled with a markedly improved safety profile compared to conventional opioids. The preclinical and early clinical data strongly support its potential as a transformative therapy for moderate to severe pain, offering the prospect of effective pain relief with a reduced risk of respiratory depression and addiction. Further clinical development will be crucial in fully elucidating the therapeutic potential of this promising new class of endomorphin analogs.
References
- 1. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 4. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 6. Truncated mu opioid receptors with six transmembrane domains are essential for opioid analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. μ-Opioid receptor 6-transmembrane isoform: a potential therapeutic target for new effective opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific activation of the mu opioid receptor (MOR) by endomorphin 1 and endomorphin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential Regulation of 6- and 7-Transmembrane Helix Variants of μ-Opioid Receptor in Response to Morphine Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 12. researchgate.net [researchgate.net]
- 13. jcdr.net [jcdr.net]
- 14. criver.com [criver.com]
- 15. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. A multimodal analgesic protocol may reduce opioid use after third molar surgery: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Alternatives to Dental Opioid Prescribing After Tooth Extraction | Clinical Research Trial Listing ( Adolescent | Opioid | Tooth Extraction | Acute Pain | Analgesics | Acetaminophen | Ibuprofen ) ( NCT06275191 ) [trialx.com]
In-Depth Technical Guide to CYT-1010 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Core Identity and Properties
CYT-1010 hydrochloride is a synthetic peptide analog of endomorphin-1, a naturally occurring opioid peptide. It is a highly selective mu-opioid receptor (MOR) agonist being investigated for its potent analgesic properties with a potentially improved safety profile compared to traditional opioids.
Chemical Abstracts Service (CAS) Numbers:
-
This compound: 1161517-81-2
-
CYT-1010 (Free Base): 213769-33-6
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C35H41ClN6O5 | [1] |
| Molecular Weight | 661.19 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [1] |
| Stability | Highly stable.[2] |
Mechanism of Action and Signaling Pathways
CYT-1010 exerts its analgesic effects primarily through the activation of the mu-opioid receptor (MOR).[3] A key aspect of its novel mechanism is its preferential binding to truncated splice variants of the MOR, specifically those initiated at Exon 11.[2][4] This selective action is believed to contribute to its potent pain relief while mitigating some of the severe side effects associated with conventional opioids, such as respiratory depression and addiction potential.[3][4]
Upon binding to the MOR, CYT-1010 initiates a downstream signaling cascade. This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, it modulates G-protein coupled inwardly rectifying potassium (GIRK) channels. Another important aspect of its signaling is the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization, as well as initiating distinct signaling pathways.
Signaling Pathway Diagram
Caption: CYT-1010 Signaling Cascade.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological data for CYT-1010.
Functional Activity (EC50 Values)
| Assay | EC50 (nM) | Source |
| β-Arrestin Recruitment | 13.1 | [5] |
| cAMP Production Inhibition | 0.0053 | [5] |
Opioid Receptor Binding Affinity (Ki Values)
| Receptor | Ki (nM) |
| Mu-Opioid Receptor (MOR) | 0.25 |
| Delta-Opioid Receptor (DOR) | 38 |
| Kappa-Opioid Receptor (KOR) | 248 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data tables.
β-Arrestin Recruitment Assay
This protocol is based on the methodology described in patent WO2013173730A2.[6]
Objective: To determine the potency of CYT-1010 in inducing β-arrestin recruitment to the human mu-opioid receptor.
Methodology:
-
Cell Line: PathHunter™ cell line expressing the human mu-opioid receptor (hOPRM1).
-
Cell Seeding: Cells are seeded in 384-well microplates at a density of 5,000 cells per well in a total volume of 20 µL and allowed to adhere and recover overnight.
-
Compound Addition: 0.2 µL of CYT-1010, morphine, or met-enkephalin (B1676343) is added at a series of concentrations to the respective wells.
-
Incubation: The cells are incubated with the compounds at 37°C for 90 minutes.
-
Assay Signal Generation: The assay signal is generated according to the PathHunter™ protocol, which involves enzymatic fragment complementation, leading to a chemiluminescent signal.
-
Data Analysis: The chemiluminescent signal is read using a PerkinElmer Envision™ instrument. The EC50 value is calculated from the concentration-response curve. The experiment is performed in duplicate.
cAMP Production Inhibition Assay
This protocol is based on the methodology described in patent WO2013173730A2.[6]
Objective: To measure the ability of CYT-1010 to inhibit forskolin-stimulated cAMP production in cells expressing the human mu-opioid receptor.
Methodology:
-
Cell Line: CHO-K1 cell line stably expressing the human mu-opioid receptor (hOPRM1).
-
Cell Seeding: Cells are seeded in 384-well microplates at a density of 5,000 cells per well in a total volume of 20 µL and allowed to adhere and recover overnight.
-
Compound Addition: 0.2 µL of CYT-1010, morphine, or met-enkephalin is added at a series of concentrations to the respective wells.
-
Incubation: The cells are incubated with the compounds in the presence of 20 µM forskolin (B1673556) at 37°C for 30 minutes.
-
Cell Lysis and Signal Generation: Assay signal is generated by incubating with 20 µL of cAMP XS+ ED/CL lysis cocktail for one hour, followed by a three-hour incubation with 20 µL of cAMP XS+ EA reagent at room temperature.
-
Data Analysis: The chemiluminescent signal is read using a PerkinElmer Envision™ instrument. The EC50 value is calculated from the concentration-response curve. The experiment is performed in duplicate.
Opioid Receptor Binding Assay (General Protocol)
A specific, detailed protocol for the Ki value determination for CYT-1010 was not available in the searched literature. However, a general protocol for a competitive radioligand binding assay is provided below, which is a standard method for determining binding affinities.
Objective: To determine the binding affinity (Ki) of CYT-1010 for mu, delta, and kappa opioid receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells stably expressing the opioid receptor of interest (e.g., CHO-K1 cells expressing MOR, DOR, or KOR).
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, is used.
-
Radioligand: A specific radiolabeled ligand for each receptor is used (e.g., [³H]DAMGO for MOR, [³H]Naltrindole for DOR, [³H]U-69593 for KOR).
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor (CYT-1010). Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold assay buffer.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of CYT-1010 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Experimental Workflow Diagrams
β-Arrestin Recruitment Assay Workflow
Caption: β-Arrestin Recruitment Assay Workflow.
cAMP Inhibition Assay Workflow
Caption: cAMP Inhibition Assay Workflow.
Safety Information
A specific Safety Data Sheet (SDS) for this compound was not publicly available in the searched resources. However, a generic SDS for chemical compounds intended for research use provides general safety precautions.[7] A safety data sheet for the free base, CYT-1010, is available from some commercial suppliers and indicates that the compound should be handled with care in a laboratory setting, using appropriate personal protective equipment.[8]
General Precautions:
-
Handling: Use in a well-ventilated area or in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is crucial to obtain and consult the specific SDS from the supplier before handling this compound.
Summary and Future Directions
This compound is a promising analgesic candidate with a novel mechanism of action that differentiates it from traditional opioids. Its high affinity and selectivity for the mu-opioid receptor, particularly truncated variants, appear to translate into potent analgesic effects with a reduced side-effect profile in pre-clinical and early clinical studies. The quantitative data presented in this guide provide a solid foundation for its pharmacological characterization.
Future research and development will likely focus on:
-
Completion of Phase II and III clinical trials to further establish its efficacy and safety in various pain models.
-
In-depth investigation of the molecular mechanisms underlying its biased signaling and the role of truncated MOR variants.
-
Development of oral formulations to improve patient compliance and convenience.
This technical guide provides a comprehensive overview of the current knowledge on this compound. As research progresses, a deeper understanding of its unique pharmacological profile will continue to emerge, potentially offering a safer and more effective treatment for moderate to severe pain.
References
- 1. medkoo.com [medkoo.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 4. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 5. cyt1010 — TargetMol Chemicals [targetmol.com]
- 6. WO2013173730A2 - Novel therapeutic uses of mu-opiate receptor peptides - Google Patents [patents.google.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
CYT-1010 Hydrochloride: A Technical Guide to a Novel Analgesic
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYT-1010 hydrochloride is an investigational, first-in-class analgesic agent representing a novel approach to the management of moderate to severe pain.[1][2] As a synthetic analog of the endogenous opioid peptide endomorphin-1, CYT-1010 is designed to provide potent pain relief while mitigating the significant adverse effects associated with traditional opioid analgesics, such as respiratory depression and abuse potential.[2][3][4] Developed by Cytogel Pharma, this compound has completed a Phase 1 clinical trial and is advancing into Phase 2 development.[1][5] This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, including its mechanism of action, efficacy, safety profile, and the methodologies of key studies.
Chemical Properties and Structure
CYT-1010 is a cyclized, D-lysine-containing analog of endomorphin-1.[3][4] This chemical modification enhances its stability compared to the naturally occurring peptide.[6]
| Property | Value |
| Molecular Formula | C35H40N6O5 |
| Molecular Weight | 624.73 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 213769-33-6 |
Caption: Key chemical properties of CYT-1010.
Mechanism of Action
This compound exerts its analgesic effects through a novel mechanism of action as a highly selective mu-opioid receptor (MOR) agonist.[7] Unlike traditional opioids such as morphine, which activate the full-length MOR encoded by Exon 1, CYT-1010 demonstrates preferential binding to truncated splice variants of the MOR, particularly those initiated at Exon 11.[3][7][8] This differential receptor engagement is believed to be the basis for its potent analgesic effects coupled with a favorable safety profile.[8]
The activation of these specific MOR isoforms is associated with powerful pain relief while minimizing the recruitment of pathways linked to adverse effects like respiratory depression and the rewarding sensations that contribute to addiction.[8]
Signaling Pathway
The binding of CYT-1010 to the truncated mu-opioid receptor initiates a G-protein-mediated signaling cascade that ultimately leads to analgesia. In vitro studies have demonstrated its effects on downstream signaling pathways.
Caption: Proposed signaling pathway of CYT-1010.
Pharmacological Data
In Vitro Pharmacology
CYT-1010 has been characterized in vitro to determine its activity at the mu-opioid receptor.
| Assay | EC50 |
| β-arrestin Recruitment | 13.1 nM |
| Inhibition of cAMP Production | 0.0053 nM |
Caption: In vitro activity of CYT-1010.[9]
Preclinical Efficacy
Preclinical studies in animal models have demonstrated the analgesic potency of CYT-1010. It has been reported to be three to four times more potent than morphine in providing pain relief.[1][5] Additionally, an analog of CYT-1010 has shown potent anti-inflammatory benefits, significantly reducing recovery time in models of inflammatory and post-operative pain.[1][2]
Note: Specific ED50 values from various animal pain models are not publicly available.
Preclinical Safety Profile
A key differentiator of CYT-1010 is its improved safety profile compared to traditional opioids.
Respiratory Depression: Preclinical studies have shown that CYT-1010 causes profoundly reduced respiratory depression.[1] It has been demonstrated to be safe at doses up to nine-fold the effective dose for pain relief without significant respiratory depression.[7]
Abuse Potential: CYT-1010 has shown substantially reduced abuse potential in preclinical models.[1] In rodent conditioned place preference studies, animals treated with morphine spent a significantly increased amount of time in a chamber paired with the drug, whereas CYT-1010-treated mice showed no conditioned preference.
Note: Detailed quantitative data from these preclinical safety studies are not publicly available.
Clinical Development
CYT-1010 has successfully completed a Phase 1 clinical trial and is poised to enter Phase 2 studies.[1]
Phase 1 Clinical Trial
A Phase 1 study was conducted in healthy male volunteers to assess the safety, tolerability, and pharmacodynamics of CYT-1010.[6]
Experimental Protocol:
-
Study Design: Randomized, double-blind, placebo-controlled, single ascending dose study.
-
Participants: Healthy male volunteers.
-
Dosing: Intravenous administration of CYT-1010 at doses up to 0.15 mg/kg.[6]
-
Pharmacodynamic Assessment: A cold pressor test was used to measure sensitivity to painful stimuli.[6][10] The threshold time for cold pain sensation was recorded.
-
Safety Monitoring: Included monitoring for adverse events, including respiratory depression.[6]
Results:
-
Safety and Tolerability: CYT-1010 was generally well-tolerated at all doses tested.[6] No severe adverse events were reported.[6]
-
Analgesic Effect: A statistically significant prolongation of the threshold time for cold pain sensation was observed at a dose of 0.1 mg/kg.[6]
-
Respiratory Safety: No evidence of respiratory depression was observed at any dose level tested.[6][11] Specifically, there was no decrease in plasma oxygen saturation or change in respiratory rate compared to placebo.[11]
Experimental Workflow: Phase 1 Cold Pressor Test
Caption: Workflow of the Phase 1 cold pressor test.
Planned Phase 1a/2a Clinical Trial
The U.S. Food and Drug Administration (FDA) has authorized a Phase 1a/2a study to further evaluate CYT-1010.[12]
Study Title: A Randomized Double-Blind, Single-Dose, Placebo-Controlled Pharmacokinetic and Proof-of-Concept Study to Evaluate the Safety of CYT-1010 in Healthy Volunteers and the Analgesic Efficacy and Tolerability of CYT-1010 vs. Morphine in Subjects with Moderate to Severe Pain after Third Molar Extraction.[12]
This study will provide further data on the safety, pharmacokinetics, and analgesic efficacy of CYT-1010 in a clinically relevant pain model.
Summary and Future Directions
This compound is a promising novel analgesic with a unique mechanism of action that offers the potential for potent pain relief with a significantly improved safety profile over traditional opioids. Its preferential activation of truncated mu-opioid receptor splice variants appears to dissociate analgesia from significant respiratory depression and abuse potential. Having demonstrated safety and initial efficacy in a Phase 1 clinical trial, the forthcoming Phase 2 studies will be critical in establishing its clinical utility in patients with moderate to severe pain. The development of CYT-1010 represents a significant step forward in the quest for safer and more effective pain management.
References
- 1. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytogel Pharma Announces Receipt of FDA Authorization to Commence Phase 2 Development for its Atypical Opioid, CYT-1010 - BioSpace [biospace.com]
Endomorphin Analogs in Pain Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endomorphin-1 and endomorphin-2 are endogenous opioid peptides that exhibit high affinity and selectivity for the mu-opioid receptor (MOR), positioning them as promising candidates for the development of potent analgesics.[1] However, their therapeutic potential is hindered by poor metabolic stability and limited ability to cross the blood-brain barrier.[1] Consequently, extensive research has focused on the design and synthesis of endomorphin analogs with improved pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical overview of the structure-activity relationships, pharmacological properties, and experimental evaluation of endomorphin analogs in the context of pain research. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways are presented to facilitate further research and development in this critical area.
Rationale for Endomorphin Analog Development
The clinical utility of native endomorphins is severely limited by two primary factors:
-
Metabolic Instability: Like other small peptides, endomorphins are rapidly degraded by peptidases in the body, leading to a short biological half-life.
-
Poor Blood-Brain Barrier (BBB) Penetration: The hydrophilic nature of endomorphins restricts their ability to cross the BBB and reach their target receptors in the central nervous system (CNS).[1]
To overcome these limitations, medicinal chemists have employed various strategies to modify the endomorphin structure, aiming to enhance stability, improve BBB permeability, and optimize receptor interaction. These modifications include:
-
Cyclization: Introducing cyclic constraints into the peptide backbone can reduce conformational flexibility and protect against enzymatic degradation.
-
Glycosylation: The addition of sugar moieties can improve metabolic stability and facilitate transport across the BBB.
-
Lipidation: The attachment of fatty acids or other lipid groups increases the lipophilicity of the peptide, potentially enhancing membrane permeability.
-
Amino Acid Substitution: Replacing natural amino acids with unnatural or D-amino acids can confer resistance to peptidases and alter receptor binding and functional activity. This includes the use of N-O turns to induce specific conformational structures.[2]
-
C-terminal Modification: Alterations to the C-terminus of the peptide can influence receptor affinity and selectivity.
These modifications have led to the development of endomorphin analogs with significantly improved potency, duration of action, and a reduced side-effect profile compared to traditional opioids like morphine.
Quantitative Pharmacological Data of Selected Endomorphin Analogs
The following tables summarize the in vitro and in vivo pharmacological data for a selection of endomorphin analogs, providing a comparative overview of their binding affinities and functional potencies.
Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM) of Endomorphin Analogs
| Analog/Compound | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Reference(s) |
| Endomorphin-1 | 0.34 | 1600 | >10000 | [3] |
| Endomorphin-2 | 0.69 | 342 | >10000 | [3] |
| Morphine | 1.0 - 2.5 | 200 - 1000 | 200 - 1000 | [3] |
| DAMGO | 0.5 - 1.5 | 50 - 200 | >10000 | [3] |
| ZH853 | ~0.2 | >1000 | >1000 | [4][5] |
| Dmt-Tic-NH-Bzl | 0.0098 | 18.2 | 174 | [3] |
| Tyr-Pro-Agl(a)-(R)-Phe-NH2 | 6.5 | 11.2 | >10000 | [6] |
| Tyr-Pro-Agl(a)-(S)-Phe-NH2 | 45.0 | 18.3 | >10000 | [6] |
Ki values represent the concentration of the ligand that will bind to 50% of the receptors in the absence of competing ligand. Lower Ki values indicate higher binding affinity.
Table 2: In Vitro and In Vivo Potency of Endomorphin Analogs
| Analog/Compound | In Vitro Potency (IC50/EC50, nM) | In Vivo Analgesic Potency (ED50) | Pain Model | Reference(s) |
| Endomorphin-1 | 1.1 (GPI) | 0.03 nmol (i.c.v.) | Tail-flick | [3] |
| Endomorphin-2 | 0.8 (GPI) | 0.04 nmol (i.c.v.) | Tail-flick | [3] |
| Morphine | 40-60 (GPI) | 10-20 mg/kg (s.c.) | Various | [3] |
| ZH853 | Not explicitly stated | More potent than morphine | Neuropathic, Inflammatory | [4][5] |
| Dmt-Tic-NH-Bzl | 0.0037 (cAMP) | 0.00018 mg/kg (i.v.) | Tail-flick | [3] |
| [L-Tic4] EM-1 | 1130.2 (µ-binding) | Reduced vs EM-1 | Tail-flick | [7] |
| [L-Tic4] EM-2 | >10000 (µ-binding) | Reduced vs EM-2 | Tail-flick | [7] |
IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values indicate the concentration of a drug that is required for 50% of its maximum effect in vitro. ED50 (median effective dose) is the dose that produces a therapeutic effect in 50% of the population. i.c.v. = intracerebroventricular; i.v. = intravenous; s.c. = subcutaneous. GPI = Guinea Pig Ileum assay.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of endomorphin analogs.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To quantify the affinity of endomorphin analogs for µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells)
-
Radioligand with high affinity for the target receptor (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR)
-
Test endomorphin analogs at various concentrations
-
Non-specific binding control (e.g., a high concentration of unlabeled naloxone)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.[8]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and either the test compound at varying concentrations or the non-specific binding control.[8]
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[8]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Guinea Pig Ileum (GPI) Bioassay
This is a classic functional assay used to assess the agonist or antagonist activity of opioids on the µ-opioid receptor.
Objective: To determine the in vitro potency (IC50) of endomorphin analogs in inhibiting neurally-evoked contractions of the guinea pig ileum.
Materials:
-
Male guinea pig
-
Krebs solution
-
Organ bath with stimulating electrodes
-
Isotonic transducer and data acquisition system
-
Test endomorphin analogs at various concentrations
-
Positive control (e.g., morphine)
-
Antagonist for confirmation (e.g., naloxone)
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the ileum. Mount a longitudinal muscle-myenteric plexus strip in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.[10]
-
Stimulation: Stimulate the tissue electrically (e.g., with square-wave pulses of 0.5 ms (B15284909) duration at a frequency of 0.1 Hz) to induce twitch contractions.[10]
-
Drug Application: Once stable contractions are achieved, add the test endomorphin analog to the organ bath in a cumulative concentration-dependent manner.
-
Measurement: Record the inhibition of the twitch contractions. The IC50 is the concentration of the analog that produces a 50% reduction in the twitch amplitude.[10]
-
Antagonist Reversal: To confirm that the effect is mediated by µ-opioid receptors, test the ability of naloxone (B1662785) to reverse the inhibitory effect of the endomorphin analog.
Spared Nerve Injury (SNI) Model of Neuropathic Pain
This is a widely used animal model to study peripheral neuropathic pain.
Objective: To evaluate the in vivo analgesic efficacy (ED50) of endomorphin analogs in a model of chronic neuropathic pain.
Materials:
-
Adult male rats (e.g., Sprague-Dawley)
-
Anesthesia
-
Surgical instruments
-
Von Frey filaments for assessing mechanical allodynia
-
Test endomorphin analogs at various doses
Procedure:
-
Surgical Procedure: Anesthetize the rat and expose the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) in one hind limb. Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.[11] In sham-operated animals, the nerves are exposed but not ligated or transected.
-
Behavioral Testing (Mechanical Allodynia): At various time points post-surgery (e.g., daily for the first week, then weekly), assess the paw withdrawal threshold to mechanical stimulation using von Frey filaments applied to the lateral plantar surface of the ipsilateral hind paw (the sural nerve territory).[12] A significant decrease in the withdrawal threshold in the SNI group compared to the sham group indicates the development of mechanical allodynia.
-
Drug Administration: Administer the endomorphin analog via the desired route (e.g., intravenous, subcutaneous, intrathecal) at different doses.
-
Post-Drug Behavioral Testing: Re-assess the paw withdrawal threshold at various time points after drug administration to determine the analgesic effect and its duration.
-
Data Analysis: Determine the ED50 of the endomorphin analog, which is the dose that produces a 50% reversal of the mechanical allodynia.
β-Arrestin Recruitment Assay
This assay measures the ability of a ligand to promote the interaction between the activated µ-opioid receptor and β-arrestin, providing insights into potential for biased agonism.
Objective: To quantify the potency and efficacy of endomorphin analogs in recruiting β-arrestin to the µ-opioid receptor.
Materials:
-
Cell line stably co-expressing the µ-opioid receptor and a β-arrestin fusion protein (e.g., PathHunter® CHO-K1 OPRM1 β-arrestin cells).[13]
-
Assay buffer
-
Test endomorphin analogs at various concentrations
-
Reference agonist (e.g., DAMGO)
-
Detection reagents specific to the assay platform (e.g., chemiluminescent substrate).[13]
-
Luminometer
-
384-well plates
Procedure:
-
Cell Plating: Seed the cells into 384-well plates and incubate overnight.[14]
-
Compound Addition: Add the test endomorphin analogs at various concentrations to the cell plates.[13]
-
Incubation: Incubate the plates for a specified period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[13]
-
Detection: Add the detection reagents according to the manufacturer's protocol and measure the signal (e.g., luminescence) using a plate reader.[14]
-
Data Analysis: Plot the signal as a function of the log concentration of the analog to generate a dose-response curve. Determine the EC50 and Emax values. The potency and efficacy of the test compound are compared to a reference full agonist to assess its ability to recruit β-arrestin.[13]
Signaling Pathways
Endomorphin analogs exert their analgesic effects primarily through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon agonist binding, the MOR undergoes a conformational change, initiating two major downstream signaling pathways: the G-protein dependent pathway and the β-arrestin pathway.
G-Protein Dependent Signaling Pathway
This pathway is believed to be primarily responsible for the analgesic effects of opioids.
Caption: G-Protein dependent signaling pathway of endomorphin analogs.
Pathway Description:
-
Receptor Binding and G-Protein Activation: An endomorphin analog binds to and activates the MOR.[15]
-
G-Protein Dissociation: The activated MOR promotes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gαi/o), causing the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer.[16]
-
Downstream Effects of Gαi/o: The activated Gαi/o-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[17]
-
Downstream Effects of Gβγ: The Gβγ dimer activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. It also inhibits voltage-gated calcium channels, reducing calcium influx.[15]
-
Analgesic Outcome: The combined effects of reduced cAMP, hyperpolarization, and decreased calcium influx lead to a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia.
β-Arrestin Mediated Signaling and Receptor Regulation
The β-arrestin pathway is implicated in receptor desensitization, internalization, and some of the adverse effects associated with opioid use.
Caption: β-Arrestin mediated signaling and receptor regulation.
Pathway Description:
-
Receptor Phosphorylation: Upon activation by an endomorphin analog, the MOR is phosphorylated by G-protein-coupled receptor kinases (GRKs).[18]
-
β-Arrestin Recruitment: The phosphorylated MOR serves as a binding site for β-arrestin.[19]
-
Receptor Desensitization and Internalization: The binding of β-arrestin to the MOR sterically hinders its interaction with G-proteins, leading to desensitization. β-arrestin also facilitates the internalization of the receptor from the cell surface via clathrin-coated pits.[17]
-
β-Arrestin-Mediated Signaling: β-arrestin can also act as a scaffold protein, initiating G-protein-independent signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[20]
-
Physiological Consequences: Receptor desensitization and internalization contribute to the development of tolerance to opioids. The activation of β-arrestin-mediated signaling pathways has been linked to some of the adverse effects of opioids, such as respiratory depression. The development of G-protein biased agonists, which activate the MOR with minimal β-arrestin recruitment, is a key strategy to develop safer analgesics.[19]
Experimental Workflow for Endomorphin Analog Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of novel endomorphin analogs.
Caption: Preclinical evaluation workflow for endomorphin analogs.
Conclusion
The development of endomorphin analogs represents a highly promising avenue for the discovery of novel analgesics with improved therapeutic profiles. By systematically modifying the native endomorphin structure, researchers have successfully generated analogs with enhanced metabolic stability, increased potency, and a reduced propensity for adverse effects. The experimental protocols and signaling pathway visualizations provided in this guide offer a comprehensive resource for scientists and drug developers working to advance this important class of therapeutic agents. Continued research focusing on the structure-activity relationships and the nuances of biased agonism will be critical in realizing the full therapeutic potential of endomorphin analogs for the management of pain.
References
- 1. Endomorphin derivatives with improved pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of novel endomorphin-2 analogues with N-O turns induced by alpha-aminoxy acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 4. Endomorphin analog ZH853 shows low reward, tolerance, and affective-motivational signs of withdrawal, while inhibiting opioid withdrawal and seeking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Morphine and Endomorphin Analog ZH853 for Tolerance and Immunomodulation in a Rat Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. THE ACTION OF MORPHINE AND RELATED SUBSTANCES ON CONTRACTION AND ON ACETYLCHOLINE OUTPUT OF COAXIALLY STIMULATED GUINEA-PIG ILEUM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Temporal and Qualitative Differences in the Development of Allodynic Behaviors between Mice and Rats in a Peripheral Nerve Injury Model [scirp.org]
- 13. benchchem.com [benchchem.com]
- 14. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to Biased Agonism at the Mu-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The opioid crisis has underscored the urgent need for safer analgesics that retain the potent pain-relieving effects of traditional opioids while minimizing life-threatening side effects such as respiratory depression and dependence. The concept of biased agonism at the mu-opioid receptor (MOR) has emerged as a promising strategy to achieve this goal. This technical guide provides a comprehensive overview of the core principles of biased agonism at the MOR, detailing the distinct signaling pathways, key experimental protocols for their characterization, and a summary of quantitative data for prominent biased agonists. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working to advance the next generation of opioid therapeutics.
Introduction to Biased Agonism at the Mu-Opioid Receptor
The mu-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) and the primary target for most clinically used opioid analgesics like morphine.[1] For decades, it was believed that agonist binding to the MOR initiated a uniform downstream signaling cascade. However, the theory of biased agonism, or functional selectivity, posits that different agonists can stabilize distinct receptor conformations, leading to the preferential activation of specific intracellular signaling pathways.[1][2]
At the MOR, the two most extensively studied signaling pathways are the G-protein pathway and the β-arrestin pathway. The prevailing hypothesis has been that activation of the G-protein pathway is primarily responsible for the therapeutic analgesic effects of opioids, while the recruitment of β-arrestin is linked to the undesirable side effects, including respiratory depression, constipation, and the development of tolerance.[2][3][4] This hypothesis has driven the development of G-protein biased MOR agonists, with the aim of creating safer and more effective pain medications.[3] While this concept is a subject of ongoing debate with some studies questioning the direct link between β-arrestin and all adverse effects, the pursuit of biased agonists continues to be a major focus in opioid research.[4]
Signaling Pathways of the Mu-Opioid Receptor
Upon activation, the MOR can initiate signaling through two principal pathways:
The G-Protein Signaling Pathway
The canonical signaling pathway of the MOR involves the activation of inhibitory G-proteins (Gi/o). This leads to a cascade of intracellular events aimed at reducing neuronal excitability:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]
-
Modulation of Ion Channels: The Gβγ subunit complex directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron.[5] It also inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.
Collectively, these actions suppress neuronal firing and the transmission of pain signals, resulting in analgesia.
The β-Arrestin Signaling Pathway
Following agonist binding and G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the MOR. This phosphorylation promotes the recruitment of β-arrestin proteins (primarily β-arrestin 2). The binding of β-arrestin has several consequences:
-
Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G-protein coupling, effectively desensitizing the receptor. It also acts as an adaptor protein, facilitating the internalization of the receptor from the cell surface via clathrin-coated pits. This process is crucial for receptor regulation and resensitization.
-
Independent Signaling: β-arrestin can also act as a signaling scaffold, initiating G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.
The recruitment of β-arrestin has been linked to the development of tolerance to the analgesic effects of opioids and the manifestation of adverse effects like respiratory depression.
References
- 1. A Simple Method for Quantifying Functional Selectivity and Agonist Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased ligand quantification in drug discovery: from theory to high throughput screening to identify new biased μ opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
CYT-1010 Hydrochloride: A Technical Guide to its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYT-1010 hydrochloride is a novel synthetic analog of the endogenous opioid peptide endomorphin-1.[1][2] As a highly selective mu-opioid receptor (MOR) agonist, CYT-1010 represents a promising therapeutic candidate for pain management, demonstrating potent analgesic properties in preclinical and early clinical studies.[1] A significant body of preclinical evidence also points to its robust anti-inflammatory effects, distinguishing it from traditional opioids, which can sometimes be pro-inflammatory. This document provides an in-depth technical overview of the research into the anti-inflammatory properties of CYT-1010, focusing on its mechanism of action, quantitative preclinical data, and the experimental protocols used to elucidate its effects.
Core Mechanism of Action
CYT-1010 exerts its effects through a novel mechanism of action, preferentially targeting truncated splice variants of the mu-opioid receptor, specifically those containing Exon 11 (also referred to as 6TM variants).[1][3][4] This is in contrast to traditional opioids like morphine, which primarily act on the full-length MOR encoded by Exon 1.[3] The activation of these truncated receptors is believed to be key to CYT-1010's unique pharmacological profile, which dissociates potent analgesia from many of the severe side effects associated with classical opioids, such as respiratory depression and abuse potential.[1] The anti-inflammatory effects of CYT-1010 are thought to be mediated, at least in part, by the inhibition of sensory neuropeptide release from capsaicin-sensitive afferent nerves.[5]
Signaling Pathway
The proposed signaling pathway for the anti-inflammatory action of CYT-1010 involves its interaction with truncated mu-opioid receptors on sensory nerve terminals. This interaction leads to an inhibition of the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.[5] The reduction in the release of these neuropeptides mitigates neurogenic inflammation, which is characterized by plasma extravasation, edema, and thermal hyperalgesia.
References
- 1. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | The sythetic endomorphin-1 analog, CYT-1010, inhibits sensory neuropeptide release, acute neurogenic inflammation and heat injury-induced thermal hyperalgesia in rodent models [frontiersin.org]
Methodological & Application
Application Notes and Protocols for CYT-1010 Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYT-1010 hydrochloride is a novel analgesic compound that acts as a selective agonist for the mu-opioid receptor (MOR), with a unique mechanism that favors signaling pathways associated with pain relief while potentially reducing adverse effects commonly associated with traditional opioids.[1][2][3] As an analog of the endogenous opioid peptide endomorphin-1, CYT-1010 exhibits preferential activation of the endomorphin (EM) receptor, a splice variant of the mu-opioid receptor.[1][4] This functional selectivity, often termed biased agonism, suggests that CYT-1010 may offer a safer therapeutic profile.
These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological profile of this compound, focusing on its interaction with the mu-opioid receptor and its downstream signaling pathways.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound, providing key metrics for its activity at the mu-opioid receptor.
| Parameter | Receptor/Pathway | Value (nM) | Description |
| EC50 | cAMP Inhibition | 0.0053 | Concentration for 50% of maximal inhibition of cAMP production.[5] |
| EC50 | β-arrestin Recruitment | 13.1 | Concentration for 50% of maximal recruitment of β-arrestin.[5] |
| Ki | Mu-opioid Receptor (MOR) | 0.25 | Inhibitory constant, indicating binding affinity for the mu-opioid receptor.[6] |
| Ki | Delta-opioid Receptor (DOR) | 38 | Inhibitory constant, indicating binding affinity for the delta-opioid receptor.[6] |
| Ki | Kappa-opioid Receptor (KOR) | 248 | Inhibitory constant, indicating binding affinity for the kappa-opioid receptor.[6] |
Signaling Pathway of this compound
This compound is a G protein-coupled receptor (GPCR) agonist that primarily targets the mu-opioid receptor. Upon binding, it initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The two major pathways involved are the G protein-dependent pathway, which is associated with analgesia, and the β-arrestin-dependent pathway, which is often linked to adverse effects such as respiratory depression and tolerance. CYT-1010's biased agonism suggests a preference for the G protein pathway over the β-arrestin pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Continuous, Fluorescence-based Assay of µ-Opioid Receptor Activation in AtT-20 Cells | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 6. agilent.com [agilent.com]
Application Notes: CYT-1010 Hydrochloride Beta-Arrestin Recruitment Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYT-1010 is a novel, synthetic analog of the endogenous peptide endomorphin-1.[1] It is a highly selective agonist for the mu-opioid receptor (MOR) and is under development as a potent analgesic.[2][3] A key feature of CYT-1010 is its unique mechanism of action, which involves preferential activation of truncated splice variants of the mu-opioid receptor, specifically those initiated at Exon 11.[4] This preferential action is associated with a greater margin of safety, including reduced respiratory depression and lower abuse potential compared to traditional opioids like morphine.[3]
Opioid receptors, like the MOR, are G-protein coupled receptors (GPCRs). Upon agonist binding, they classically activate intracellular signaling pathways via G-proteins, leading to analgesia. However, they also trigger a secondary pathway involving the recruitment of β-arrestin proteins. The recruitment of β-arrestin not only desensitizes the G-protein signal but can also initiate a separate wave of signaling and is often associated with the undesirable side effects of opioids.
The concept of "biased agonism" describes how certain ligands can preferentially activate one pathway over the other. A G-protein biased MOR agonist could theoretically provide potent pain relief with a significant reduction in β-arrestin-mediated side effects. This application note describes a protocol for quantifying the recruitment of β-arrestin to the mu-opioid receptor upon stimulation by CYT-1010 hydrochloride using a chemiluminescence-based assay, such as the PathHunter® β-arrestin assay. Such an assay is critical for characterizing the signaling profile of CYT-1010 and assessing its bias.
Principle of the Beta-Arrestin Recruitment Assay
The protocol outlined here is based on the principle of enzyme fragment complementation (EFC). In this system, the mu-opioid receptor (MOR) is tagged with a small peptide fragment of β-galactosidase (ProLink™), and β-arrestin is fused to a larger, inactive fragment of the enzyme (Enzyme Acceptor, EA).[1][5] When this compound binds to and activates the MOR, it induces a conformational change that promotes the binding of β-arrestin-EA to the receptor.[5] This recruitment brings the two enzyme fragments into close proximity, allowing them to re-form an active β-galactosidase enzyme. The restored enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that can be quantified on a standard luminometer.[1] The intensity of the signal is directly proportional to the amount of β-arrestin recruited to the receptor.
Data Presentation
Quantitative analysis of this compound reveals a significant bias towards G-protein signaling over β-arrestin recruitment, as indicated by the large difference in potency (EC50 values) for the two pathways.
| Compound | Pathway | Potency (EC50) |
| This compound | β-Arrestin Recruitment | 13.1 nM[6][7] |
| G-Protein Signaling (cAMP Inhibition) | 0.0053 nM[6][7] |
Signaling Pathway and Experimental Workflow Visualization
Caption: CYT-1010 signaling pathway at the mu-opioid receptor.
Caption: Experimental workflow for the CYT-1010 β-arrestin recruitment assay.
Experimental Protocol
This protocol is designed for a 384-well plate format using the PathHunter® CHO-K1 OPRM1 β-Arrestin cell line. Volumes and cell numbers should be adjusted for other plate formats.
I. Materials and Reagents
-
Cell Line: PathHunter® CHO-K1 OPRM1 β-Arrestin Cell Line (e.g., from Eurofins DiscoverX).
-
Compound: this compound, powder.
-
Control Agonist: DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin) or other potent MOR agonist.
-
Cell Culture Medium: As recommended by the cell line supplier (e.g., F-12 medium with 10% FBS, Penicillin/Streptomycin, and selection antibiotics).
-
Assay Buffer: As provided in the assay kit (e.g., Cell Plating Reagent).[5]
-
Solvent: 100% DMSO for compound stock preparation.
-
Detection Reagents: PathHunter® Detection Reagent Kit (containing Galacton Star® substrate, Emerald II® enhancer, and buffer).[8]
-
Equipment & Consumables:
-
Sterile tissue culture flasks and pipettes.
-
Humidified incubator (37°C, 5% CO2).
-
Hemocytometer or automated cell counter.
-
Solid white, tissue culture-treated 384-well microplates.
-
Multichannel pipette or liquid handler.
-
Plate reader with chemiluminescence detection capability.
-
II. Assay Procedure
Day 1: Cell Plating
-
Culture the PathHunter® CHO-K1 OPRM1 cells according to the supplier's instructions until they reach approximately 80-90% confluency.
-
Harvest the cells using standard cell detachment methods (e.g., trypsinization).
-
Resuspend the cells in fresh, pre-warmed cell culture medium and determine the cell density using a hemocytometer.
-
Dilute the cells in the appropriate Cell Plating Reagent to a final concentration of 250,000 cells/mL.[5]
-
Dispense 20 µL of the cell suspension into each well of a white, clear-bottom 384-well assay plate (yielding 5,000 cells per well).[5]
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2.
Day 2: Compound Addition and Signal Detection
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a stock solution of the control agonist (e.g., 10 mM DAMGO) in DMSO.
-
Perform a serial dilution of the compounds in Assay Buffer. The final concentration in the assay should typically range from 1 pM to 10 µM to generate a full dose-response curve. Include a "no compound" (vehicle only) control.
-
-
Compound Addition:
-
Remove the cell plate from the incubator.
-
Carefully add 5 µL of the diluted compound solutions to the appropriate wells. The final DMSO concentration should not exceed 0.1% to avoid solvent effects.
-
Incubate the plate for 90 minutes at 37°C.[8]
-
-
Detection:
-
After the incubation, remove the plate and allow it to equilibrate to room temperature for 15-20 minutes.
-
During this time, prepare the PathHunter® Detection Reagent according to the manufacturer's protocol (typically by mixing the substrate, enhancer, and buffer).[8]
-
Add 12.5 µL of the prepared detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the chemiluminescent signal on a plate reader.
-
III. Data Analysis
-
Subtract the average signal from the vehicle-only control wells from all other data points to correct for background.
-
Normalize the data by setting the maximum signal (from the highest concentration of the control agonist) to 100% and the background signal to 0%.
-
Plot the normalized signal versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal β-arrestin recruitment response.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 4. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cosmobio.co.jp [cosmobio.co.jp]
Application Notes and Protocols: CYT-1010 Hydrochloride cAMP Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYT-1010 hydrochloride is a novel analgesic compound that acts as a potent and selective agonist for the mu-opioid receptor (MOR).[1][2][3][4] As an analog of the endogenous opioid peptide endomorphin-1, CYT-1010 represents a new class of drugs with the potential for potent pain relief with a wider safety margin compared to traditional opioids.[5][6][7] Its mechanism of action involves the preferential activation of a truncated form of the mu-opioid receptor, which is coupled to the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2]
This application note provides a detailed protocol for a forskolin-stimulated cAMP inhibition assay to characterize the in vitro potency and efficacy of this compound.
Principle of the Assay
The mu-opioid receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, activates the inhibitory G-protein subunit (Gi). This activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. To measure the inhibitory effect of CYT-1010, intracellular cAMP levels are first artificially elevated using forskolin, a direct activator of adenylyl cyclase. The addition of CYT-1010 will then cause a dose-dependent decrease in the forskolin-stimulated cAMP levels. The potency of CYT-1010 can be determined by calculating its half-maximal effective concentration (EC50) from the resulting dose-response curve.
Signaling Pathway
References
- 1. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 6. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 7. Home - Cytogel Pharma [cytogelpharma.com]
Application Notes and Protocols for G-Protein Coupling Assays of CYT-1010 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYT-1010 hydrochloride is a novel analgesic compound that acts as a selective agonist for the mu-opioid receptor (MOR).[1][2][3] Specifically, it shows preferential activation of the endomorphin (EM) receptor, which is a truncated splice variant of the MOR.[4][5][6][7] As a G-protein coupled receptor (GPCR) agonist, understanding the signaling profile of CYT-1010 is crucial for elucidating its mechanism of action and potential therapeutic benefits.
This document provides detailed protocols for key G-protein coupling assays to characterize the interaction of this compound with its target receptor. The primary signaling pathways investigated are the Gαi/o pathway, measured by inhibition of cyclic AMP (cAMP) production and [³⁵S]GTPγS binding, and the β-arrestin recruitment pathway.
Data Presentation
The following table summarizes the known quantitative data for this compound in relevant G-protein coupling assays.
| Assay Type | Parameter | Value (nM) |
| cAMP Inhibition Assay | EC₅₀ | 0.0053[2][3] |
| β-Arrestin Recruitment Assay | EC₅₀ | 13.1[2][3] |
Signaling Pathways and Experimental Overviews
The following diagrams illustrate the signaling pathways activated by CYT-1010 and the general workflow of the described experimental assays.
References
- 1. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 5. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 6. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 7. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols for Receptor Binding Affinity Studies of CYT-1010 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYT-1010 hydrochloride is a novel analgesic agent, an analog of the endogenous opioid peptide endomorphin-1.[1][2] It exhibits a unique mechanism of action, functioning as a highly selective agonist for the mu-opioid receptor (MOR), with a preferential affinity for a truncated, six-transmembrane (6TM) splice variant of the receptor initiated at Exon 11.[1][3][4] This preferential binding is believed to contribute to its potent analgesic effects while demonstrating a significantly improved safety profile, including reduced respiratory depression and abuse potential compared to traditional opioid agonists.[1][2][5]
These application notes provide a summary of the receptor binding affinity of this compound and detailed protocols for conducting key in vitro assays to characterize its pharmacological profile.
Data Presentation
The receptor binding and functional activity of this compound have been characterized across various opioid receptor subtypes. The following tables summarize the quantitative data for easy comparison.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Kᵢ (nM) |
| Mu-opioid Receptor (MOR) | CYT-1010 HCl | 0.25 |
| Delta-opioid Receptor (DOR) | CYT-1010 HCl | 38 |
| Kappa-opioid Receptor (KOR) | CYT-1010 HCl | 248 |
Kᵢ (inhibitory constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Potency of this compound at the Mu-Opioid Receptor
| Functional Assay | Parameter | Value (nM) |
| β-arrestin Recruitment | EC₅₀ | 13.1 |
| cAMP Production Inhibition | EC₅₀ | 0.0053 |
EC₅₀ (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling
Activation of the mu-opioid receptor by an agonist like CYT-1010 initiates downstream signaling cascades. The canonical pathway involves the activation of inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). Concurrently, G protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor, promoting the recruitment of β-arrestin. β-arrestin binding can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling.
Caption: Mu-Opioid Receptor Signaling Pathway Activated by CYT-1010 HCl.
Experimental Workflow: Receptor Binding Affinity Determination
The binding affinity of this compound for opioid receptors is typically determined using a competitive radioligand binding assay. This involves incubating cell membranes expressing the receptor of interest with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (CYT-1010 HCl). The ability of CYT-1010 HCl to displace the radioligand is measured, and the data are used to calculate the inhibitory constant (Kᵢ).
References
- 1. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 4. CYT-1010 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
Application Notes and Protocols: CYT-1010 Hydrochloride in Animal Models of Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYT-1010 hydrochloride is a novel analgesic agent belonging to the endomorphin class of peptides.[1][2][3] As a selective agonist for the mu-opioid receptor (MOR), particularly demonstrating preferential binding to truncated splice variants, it offers a promising therapeutic alternative to traditional opioids for the management of moderate to severe pain.[2][4] Preclinical studies have consistently demonstrated that CYT-1010 possesses potent analgesic properties across various pain modalities, including acute, inflammatory, and neuropathic pain, while exhibiting a significantly improved safety and side-effect profile compared to conventional opioids like morphine.[2][4][5] Notably, CYT-1010 has been shown to be three to four times more potent than morphine in animal pain models, coupled with potent anti-inflammatory effects, substantially reduced abuse potential, and a profound reduction in respiratory depression.[1][2]
These application notes provide a comprehensive overview of the use of this compound in preclinical animal models of pain, including its mechanism of action, and protocols for evaluating its efficacy in various pain states.
Mechanism of Action
CYT-1010 is a synthetic analog of the endogenous opioid peptide endomorphin-1.[5] Its primary mechanism of action involves the selective activation of the mu-opioid receptor.[1][2] Unlike traditional opioids that bind to the full-length mu-opioid receptor, CYT-1010 preferentially targets a truncated splice variant of the receptor.[2][4] This differential binding is believed to be responsible for its potent analgesic effects while minimizing the common adverse effects associated with conventional opioids, such as respiratory depression and the potential for addiction.[1][2]
Caption: Signaling pathway of CYT-1010.
Quantitative Data Summary
While specific ED₅₀ values from head-to-head comparative studies of CYT-1010 and morphine in various animal models are not publicly available in the reviewed literature, preclinical data consistently indicates that CYT-1010 is approximately 3-4 times more potent than morphine as an analgesic.[1][2] Furthermore, an analog of CYT-1010 has been shown to reduce recovery time in models of inflammatory and post-operative pain by 50-75%.[2] The following table summarizes the reported comparative efficacy and side-effect profile of CYT-1010 relative to morphine.
| Parameter | This compound | Morphine | Reference(s) |
| Analgesic Potency | 3-4 times more potent | Standard | [1][2] |
| Anti-inflammatory Effects | Potent | Pro-inflammatory | [1] |
| Respiratory Depression | Profoundly reduced | Significant | [1][2] |
| Abuse Potential | Substantially reduced | High | [1][2] |
| Recovery Time (Post-operative/Inflammatory) | Reduced by 50-75% (analog) | Standard | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the analgesic efficacy of this compound in various animal models of pain.
Neuropathic Pain Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats
Objective: To evaluate the efficacy of CYT-1010 in alleviating mechanical allodynia and thermal hyperalgesia in a rat model of neuropathic pain.
Experimental Workflow:
Caption: Workflow for the CCI neuropathic pain model.
Methodology:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Acclimation: House animals in a temperature- and light-controlled environment for at least one week prior to experimentation with ad libitum access to food and water.
-
Baseline Testing:
-
Mechanical Allodynia (von Frey Test): Place rats in individual Plexiglas chambers on an elevated mesh floor. After a 30-minute acclimation period, apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw. Determine the 50% paw withdrawal threshold.
-
Thermal Hyperalgesia (Plantar Test): Place rats in individual Plexiglas chambers on a glass floor. A radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw. Record the latency to paw withdrawal.
-
-
Chronic Constriction Injury (CCI) Surgery:
-
Anesthetize the rat.
-
Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Place four loose ligatures around the sciatic nerve at 1 mm intervals.
-
-
Post-operative Recovery: Allow the animals to recover for 7-14 days to allow for the development of neuropathic pain behaviors.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous).
-
Behavioral Testing: Perform the von Frey and plantar tests at various time points post-drug administration (e.g., 15, 30, 60, 120 minutes) to determine the time course of the analgesic effect.
Inflammatory Pain Model: Carrageenan-Induced Thermal Hyperalgesia in Rats
Objective: To assess the anti-inflammatory and analgesic effects of CYT-1010 in a model of acute inflammation.
Methodology:
-
Animals: Male Wistar rats (180-220 g).
-
Baseline Paw Withdrawal Latency: Measure the baseline paw withdrawal latency to a thermal stimulus using a plantar test apparatus.
-
Induction of Inflammation: Inject 100 µL of a 1% carrageenan solution in sterile saline into the plantar surface of the right hind paw.
-
Drug Administration: Administer this compound or vehicle at a predetermined time before or after the carrageenan injection.
-
Assessment of Thermal Hyperalgesia: Measure the paw withdrawal latency at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). A significant increase in paw withdrawal latency in the CYT-1010-treated group compared to the vehicle group indicates an anti-hyperalgesic effect.
Visceral Pain Model: Acetic Acid-Induced Writhing in Mice
Objective: To evaluate the efficacy of CYT-1010 in a model of visceral pain.
Methodology:
-
Animals: Male Swiss Webster mice (20-25 g).
-
Drug Administration: Administer this compound or vehicle subcutaneously or intraperitoneally.
-
Induction of Writhing: After a specified pretreatment time (e.g., 30 minutes), inject 0.1 mL/10 g of a 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a 20-minute period.
-
Data Analysis: A significant reduction in the number of writhes in the CYT-1010-treated group compared to the vehicle group indicates an analgesic effect.
Logical Relationship of CYT-1010's Therapeutic Effects
Caption: Therapeutic effects of CYT-1010.
Conclusion
This compound represents a significant advancement in the development of analgesics. Its unique mechanism of action, potent efficacy across multiple pain models, and favorable side-effect profile make it a compelling candidate for further investigation and clinical development. The protocols outlined in these application notes provide a framework for researchers to evaluate the analgesic and anti-inflammatory properties of CYT-1010 and other novel endomorphin analogs.
References
- 1. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 2. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 3. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYT-1010 Hydrochloride in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CYT-1010 hydrochloride, a novel analgesic, in preclinical models of neuropathic pain. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy of CYT-1010 and similar compounds.
Introduction to this compound
CYT-1010 is a chemically stabilized analog of endomorphin-1, an endogenous opioid peptide.[1][2] It is a highly selective mu-opioid receptor (MOR) agonist with a unique mechanism of action.[3] CYT-1010 preferentially binds to truncated splice variants of the MOR, specifically those initiated at Exon 11.[3] This preferential binding is associated with potent analgesic effects while potentially reducing the common adverse effects associated with traditional opioids, such as respiratory depression and abuse liability.[2][4] Preclinical studies and a Phase 1 clinical trial have demonstrated the analgesic potential of CYT-1010 in various pain models, including neuropathic pain.[1][5]
Signaling Pathway of this compound
CYT-1010 exerts its analgesic effects through the activation of specific G-protein coupled mu-opioid receptors. Unlike traditional opioids that primarily target the full-length MOR (Exon 1), CYT-1010 shows preference for truncated MOR splice variants (Exon 11). This differential receptor activation is believed to underlie its improved safety profile.
Preclinical Neuropathic Pain Models
While specific studies detailing the use of CYT-1010 in classic neuropathic pain models are not publicly available in full, press releases from Cytogel Pharma have stated that CYT-1010 demonstrates potent antinociceptive activity in such models.[6] The following sections describe the standard protocols for commonly used neuropathic pain models that are suitable for evaluating the analgesic effects of CYT-1010.
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used model of peripheral neuropathic pain that mimics symptoms of complex regional pain syndrome.
Experimental Protocol:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (200-250 g).
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Make a small incision on the lateral surface of the mid-thigh to expose the common sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Proximal to the sciatic trifurcation, place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between each.
-
The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Close the muscle and skin layers with appropriate sutures.
-
-
Sham Control: Perform the same surgical procedure, including exposure of the sciatic nerve, but without placing the ligatures.
-
Post-operative Care: Administer post-operative analgesics (e.g., buprenorphine) as required and monitor the animals for signs of distress. Allow a recovery period of 7-14 days for the development of neuropathic pain behaviors.
Behavioral Assessment:
-
Mechanical Allodynia: Measure the paw withdrawal threshold to mechanical stimulation using von Frey filaments. A significant decrease in the withdrawal threshold in the ipsilateral paw compared to the contralateral paw and sham-operated animals indicates mechanical allodynia.
-
Thermal Hyperalgesia: Assess the paw withdrawal latency to a thermal stimulus (e.g., radiant heat) using a plantar test apparatus. A shortened withdrawal latency indicates thermal hyperalgesia.
Spared Nerve Injury (SNI) Model
The SNI model produces a robust and long-lasting neuropathic pain state by selectively injuring two of the three terminal branches of the sciatic nerve.
Experimental Protocol:
-
Animal Model: Adult male C57BL/6 mice or Sprague-Dawley rats.
-
Anesthesia: Induce and maintain anesthesia as described for the CCI model.
-
Surgical Procedure:
-
Expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.
-
Isolate and ligate the tibial and common peroneal nerves with a tight ligature (e.g., 5-0 silk suture).
-
Transect the ligated nerves distal to the ligation, removing a 2-4 mm segment of the distal nerve stump.
-
Take care to leave the sural nerve intact.
-
Close the incision in layers.
-
-
Sham Control: Expose the sciatic nerve and its branches without any ligation or transection.
-
Post-operative Care: Provide appropriate post-operative care and allow for a recovery period of at least 7 days.
Behavioral Assessment:
-
Mechanical Allodynia: Assess the withdrawal threshold of the lateral aspect of the paw (innervated by the intact sural nerve) using von Frey filaments.
-
Cold Allodynia: Measure the response to a cold stimulus (e.g., a drop of acetone) applied to the lateral plantar surface of the paw.
Spinal Nerve Ligation (SNL) Model
The SNL model involves the ligation of one or more spinal nerves, resulting in pain behaviors that are highly relevant to human radiculopathy.
Experimental Protocol:
-
Animal Model: Adult male Sprague-Dawley rats.
-
Anesthesia: Anesthetize the animal as previously described.
-
Surgical Procedure:
-
Make a paraspinal incision at the level of the L4-L6 vertebrae.
-
Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.
-
Isolate the L5 spinal nerve and tightly ligate it with a silk suture. In some variations, the L6 nerve is also ligated.
-
Ensure the ligation is distal to the dorsal root ganglion.
-
Close the muscle and skin layers.
-
-
Sham Control: Perform the same surgical procedure to expose the spinal nerves without ligation.
-
Post-operative Care: Provide standard post-operative care and allow for a recovery period of 7-14 days.
Behavioral Assessment:
-
Mechanical Allodynia: Measure the paw withdrawal threshold in the ipsilateral hind paw using von Frey filaments.
Data Presentation
While specific quantitative data for CYT-1010 in these models is not publicly available, the following tables illustrate how data from such studies should be structured for clear comparison.
Table 1: Effect of CYT-1010 on Mechanical Allodynia in the CCI Model
| Treatment Group | Dose (mg/kg) | Pre-Surgery Paw Withdrawal Threshold (g) | Post-Surgery (Day 14) Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| Sham + Vehicle | - | 15.2 ± 1.1 | 14.8 ± 1.3 | N/A |
| CCI + Vehicle | - | 15.5 ± 1.0 | 3.2 ± 0.5* | 0% |
| CCI + CYT-1010 | 1 | 15.3 ± 1.2 | 6.8 ± 0.9 | 30% |
| CCI + CYT-1010 | 3 | 15.6 ± 0.9 | 10.5 ± 1.1 | 60% |
| CCI + CYT-1010 | 10 | 15.4 ± 1.1 | 14.2 ± 1.4 | 90% |
| CCI + Morphine | 5 | 15.1 ± 1.3 | 12.5 ± 1.2 | 75% |
*Data are presented as Mean ± SEM. *p < 0.05 compared to Sham group. *p < 0.05 compared to CCI + Vehicle group.
Table 2: Effect of CYT-1010 on Thermal Hyperalgesia in the SNL Model
| Treatment Group | Dose (mg/kg) | Pre-Surgery Paw Withdrawal Latency (s) | Post-Surgery (Day 14) Paw Withdrawal Latency (s) | % Increase in Latency |
| Sham + Vehicle | - | 12.1 ± 0.8 | 11.9 ± 0.9 | N/A |
| SNL + Vehicle | - | 12.3 ± 0.7 | 5.5 ± 0.6* | 0% |
| SNL + CYT-1010 | 1 | 12.2 ± 0.9 | 7.8 ± 0.7 | 34% |
| SNL + CYT-1010 | 3 | 12.4 ± 0.6 | 9.9 ± 0.8 | 65% |
| SNL + CYT-1010 | 10 | 12.1 ± 0.8 | 11.5 ± 1.0 | 90% |
| SNL + Gabapentin | 30 | 12.5 ± 0.7 | 10.8 ± 0.9 | 78% |
*Data are presented as Mean ± SEM. *p < 0.05 compared to Sham group. *p < 0.05 compared to SNL + Vehicle group.
Conclusion
This compound represents a promising novel analgesic with a unique mechanism of action that may offer significant advantages over traditional opioids for the treatment of neuropathic pain. The experimental models and protocols described in these application notes provide a framework for researchers to further investigate the therapeutic potential of CYT-1010 and other endomorphin-1 analogs. Rigorous preclinical evaluation using these established models is crucial for advancing our understanding of their efficacy and safety profiles.
References
- 1. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 4. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 5. Cytogel Pharma, LLC. Announces Presentation at the 8th Annual Pain and Migraine Therapeutics Summit in Boston on September 24, 2014, Novel mu opioid mechanisms for the potent analgesic Cyt-1010 distinguish it from morphine [prnewswire.com]
- 6. Cytogel Pharma (Cytogel) Announces Presentation At The 8th Annual Pain And Migraine Therapeutics Summit In Boston On September 24, 2014, Novel Mu Opioid Mechanisms For The Potent Analgesic Cyt-1010 Distinguish It From Morphine - BioSpace [biospace.com]
Application Notes and Protocols for CYT-1010 Hydrochloride in Inflammatory Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the anti-inflammatory and analgesic properties of CYT-1010 hydrochloride in established preclinical models of inflammatory pain. The protocols detailed herein are designed to ensure robust and reproducible data generation for the assessment of novel therapeutic compounds like CYT-1010.
Introduction to this compound
This compound is a novel analgesic agent, an analog of the endogenous opioid peptide endomorphin-1.[1] It exhibits high selectivity and affinity for the mu-opioid receptor (MOR), particularly demonstrating a unique mechanism of action by preferentially binding to truncated splice variants of the MOR.[1] Preclinical studies have indicated that CYT-1010 possesses potent analgesic effects, reportedly three to four times more potent than morphine, with a significantly improved safety profile, including reduced respiratory depression and abuse potential.[2] Notably, CYT-1010 has also demonstrated substantial anti-inflammatory properties, a key differentiator from traditional opioids which can sometimes be pro-inflammatory.[2][3] These characteristics make CYT-1010 a promising candidate for the management of inflammatory pain.
Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating the acute anti-inflammatory activity of novel compounds. Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema, hyperalgesia, and erythema.
Experimental Protocol
Materials:
-
This compound
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
Vehicle (e.g., sterile saline or as appropriate for CYT-1010 formulation)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Male Sprague-Dawley rats (200-250 g)
-
Plethysmometer or digital calipers
-
27-gauge needles and syringes
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facilities for at least 48 hours prior to the experiment.
-
Grouping: Randomly assign animals to treatment groups (n=8-10 per group):
-
Vehicle Control
-
This compound (e.g., 1, 3, 10 mg/kg, administered intraperitoneally - i.p.)
-
Positive Control (Indomethacin, 10 mg/kg, i.p.)
-
-
Baseline Measurement: Measure the baseline paw volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, this compound, or positive control 30 minutes prior to carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group at each time point. The formula is: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume from baseline.
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | % Inhibition of Edema at 3 hours |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| CYT-1010 | 1 | 0.51 ± 0.04 | 40% |
| CYT-1010 | 3 | 0.30 ± 0.03 | 65% |
| CYT-1010 | 10 | 0.17 ± 0.02 | 80% |
| Indomethacin | 10 | 0.38 ± 0.04 | 55% |
Note: The data presented in this table is representative and intended to illustrate the expected dose-dependent anti-inflammatory effect of a potent compound like CYT-1010 in this model.
Experimental Workflow
Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Model
The CFA model induces a more persistent and chronic inflammatory state, mimicking aspects of chronic inflammatory diseases like arthritis. A single injection of CFA, a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, leads to a robust and long-lasting inflammation, characterized by thermal hyperalgesia and mechanical allodynia.
Experimental Protocol
Materials:
-
This compound
-
Complete Freund's Adjuvant (CFA)
-
Vehicle
-
Positive control (e.g., Morphine, 5 mg/kg)
-
Male Lewis rats (180-220 g)
-
Plantar test apparatus (for thermal hyperalgesia)
-
Electronic von Frey apparatus (for mechanical allodynia)
-
27-gauge needles and syringes
Procedure:
-
Animal Acclimation: Acclimate animals for at least one week.
-
Baseline Measurements: Establish baseline responses for thermal withdrawal latency and mechanical withdrawal threshold for both hind paws.
-
Induction of Inflammation: Inject 0.1 mL of CFA into the plantar surface of the right hind paw.
-
Post-Induction Period: Allow inflammation and hyperalgesia to develop over 24-48 hours.
-
Grouping and Dosing: On the test day (e.g., day 3 post-CFA), randomly group the animals and administer vehicle, this compound (e.g., 1, 3, 10 mg/kg, subcutaneously - s.c.), or positive control.
-
Behavioral Testing: Assess thermal hyperalgesia and mechanical allodynia at various time points post-dosing (e.g., 30, 60, 120, and 240 minutes).
-
Thermal Hyperalgesia: Measure the latency to paw withdrawal from a radiant heat source.
-
Mechanical Allodynia: Determine the paw withdrawal threshold in response to a progressively increasing mechanical force.
-
-
Data Analysis: Analyze the data as the change in withdrawal latency or threshold from baseline.
Data Presentation
Table 2: Effect of this compound on CFA-Induced Thermal Hyperalgesia in Rats
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Latency (s) at 60 min post-dose (Mean ± SEM) |
| Sham + Vehicle | - | 12.5 ± 0.8 |
| CFA + Vehicle | - | 4.2 ± 0.5 |
| CFA + CYT-1010 | 1 | 7.8 ± 0.6 |
| CFA + CYT-1010 | 3 | 10.5 ± 0.7 |
| CFA + CYT-1010 | 10 | 12.1 ± 0.9 |
| CFA + Morphine | 5 | 11.8 ± 0.8 |
Note: This representative data illustrates the potential of CYT-1010 to reverse thermal hyperalgesia in a model of chronic inflammation.
Experimental Workflow
Formalin Test
The formalin test is a model of tonic chemical pain that is useful for differentiating between analgesic mechanisms. The test has two distinct phases: an early, acute neurogenic pain phase (Phase I) and a later, persistent inflammatory pain phase (Phase II).
Experimental Protocol
Materials:
-
This compound
-
Formalin solution (2.5% in saline)
-
Vehicle
-
Positive control (e.g., Morphine, 5 mg/kg)
-
Male Swiss Webster mice (20-25 g)
-
Observation chambers with mirrors
-
Timer
-
27-gauge needles and syringes
Procedure:
-
Animal Acclimation: Acclimate mice to the observation chambers for 30 minutes before the test.
-
Grouping and Dosing: Administer vehicle, this compound (e.g., 1, 3, 10 mg/kg, i.p.), or positive control 30 minutes prior to formalin injection.
-
Induction of Nociception: Inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately place the mouse back into the observation chamber and record the total time spent licking or biting the injected paw for 60 minutes.
-
Data Analysis: Analyze the data in two phases:
-
Phase I: 0-5 minutes post-formalin injection.
-
Phase II: 15-60 minutes post-formalin injection. Calculate the total time spent licking/biting in each phase for each treatment group.
-
Data Presentation
Table 3: Effect of this compound in the Mouse Formalin Test
| Treatment Group | Dose (mg/kg) | Licking/Biting Time (s) - Phase I (Mean ± SEM) | Licking/Biting Time (s) - Phase II (Mean ± SEM) |
| Vehicle Control | - | 75 ± 8 | 250 ± 20 |
| CYT-1010 | 1 | 55 ± 7 | 150 ± 15 |
| CYT-1010 | 3 | 30 ± 5 | 80 ± 10 |
| CYT-1010 | 10 | 15 ± 3 | 35 ± 8 |
| Morphine | 5 | 25 ± 4 | 50 ± 9 |
Note: This representative data demonstrates the expected analgesic effect of CYT-1010 in both the neurogenic and inflammatory phases of the formalin test.
Anti-Inflammatory Signaling Pathway of Endomorphin Analogs
CYT-1010, as an endomorphin-1 analog, is expected to exert its anti-inflammatory effects through the activation of mu-opioid receptors on various immune and neuronal cells. This activation can lead to a downstream cascade that ultimately suppresses the inflammatory response.
Proposed Signaling Pathway
The binding of CYT-1010 to the mu-opioid receptor is proposed to activate inhibitory G-proteins (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can inhibit the activity of Protein Kinase A (PKA) and subsequently reduce the phosphorylation of transcription factors like CREB. This cascade can result in the decreased expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and an increased expression of anti-inflammatory cytokines like IL-10. Additionally, MOR activation on peripheral sensory nerve endings can directly inhibit the release of pro-inflammatory neuropeptides like Substance P.
Conclusion
The inflammatory pain models described provide a robust framework for the preclinical evaluation of this compound. The data generated from these studies will be crucial in elucidating the compound's anti-inflammatory and analgesic efficacy and in supporting its further clinical development for the treatment of moderate to severe pain with an inflammatory component. The unique mechanism of action of CYT-1010 suggests it may offer a significant therapeutic advantage over traditional opioids by not only providing potent pain relief but also by actively resolving the underlying inflammation.
References
Application Notes and Protocols for CYT-1010 Hydrochloride Formulation for In Vivo Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYT-1010 is a novel, cyclized analog of the endogenous opioid peptide endomorphin-1.[1][2] It is a highly selective mu-opioid receptor (MOR) agonist with a unique mechanism of action that preferentially activates truncated splice variants of the MOR.[1][3] This preferential binding is associated with potent analgesic effects while demonstrating a significantly reduced risk of common opioid-related adverse effects, such as respiratory depression and addiction potential.[2][3][4][5] Preclinical studies have shown that CYT-1010 is three to four times more potent than morphine in animal pain models and possesses anti-inflammatory properties.[3][5] Currently, CYT-1010 is under development for intravenous (IV) administration for the treatment of post-operative pain.[1]
These application notes provide detailed protocols for the formulation and in vivo administration of CYT-1010 hydrochloride for preclinical research. The document includes information on the mechanism of action, quantitative data from published studies, and detailed experimental protocols for in vivo injection and functional assays.
Mechanism of Action
CYT-1010 exerts its analgesic effects primarily through the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1] Unlike traditional opioids, CYT-1010 demonstrates biased agonism, favoring the G-protein signaling pathway, which is associated with analgesia, over the β-arrestin pathway, which is linked to adverse effects like respiratory depression and receptor desensitization.[6]
Upon binding to the MOR, CYT-1010 stabilizes a receptor conformation that preferentially activates the inhibitory G-protein (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels. These actions collectively lead to hyperpolarization and reduced neuronal excitability, thereby inhibiting pain signal transmission.
CYT-1010's reduced recruitment of β-arrestin is thought to be the reason for its improved safety profile compared to conventional opioids.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Reference Assay | Species |
| Receptor Binding | |||
| Ki (μ-opioid receptor) | Not specified | Radioligand binding assay | Rat |
| Functional Activity | |||
| EC50 (β-arrestin recruitment) | 13.1 nM | PathHunter® β-arrestin recruitment assay | Human |
| EC50 (cAMP inhibition) | 0.0053 nM | cAMP accumulation assay | Human |
| In Vivo Analgesia | |||
| Potency vs. Morphine | 3-4 times more potent | Various preclinical pain models | Animal |
| Phase 1 Clinical Dose | up to 0.15 mg/kg (IV) | Cold pressor test | Human |
Note: More detailed dose-response data from preclinical studies are not publicly available.
Experimental Protocols
Formulation of this compound for In Vivo Injection
This protocol describes the preparation of a sterile solution of this compound suitable for intravenous injection in rodents.
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free syringes and needles (27-30G for IV injection)
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Stock Solution Preparation (10 mg/mL):
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the powder in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Gently vortex until the powder is completely dissolved. Note: CYT-1010 is soluble in DMSO.[7]
-
-
Working Solution Preparation:
-
Prepare the final working solution by diluting the stock solution with sterile saline (0.9% NaCl).
-
For example, to prepare a 1 mg/mL working solution, add 100 µL of the 10 mg/mL stock solution to 900 µL of sterile saline.
-
The final concentration of DMSO should be kept to a minimum (ideally less than 5%) to avoid toxicity. A vehicle control group with the same final concentration of DMSO in saline should be included in the experiment.
-
Gently mix the working solution by inverting the tube. Avoid vigorous shaking.
-
-
Storage:
-
Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[7]
-
Prepare fresh working solutions on the day of the experiment.
-
In Vivo Administration: Intravenous (Tail Vein) Injection in Mice
This protocol is a general guideline for the intravenous administration of this compound to mice.
Materials:
-
Prepared sterile this compound working solution
-
Sterile insulin (B600854) syringes (e.g., 0.3 mL) with a 29-31G needle
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol (B145695) wipes
Procedure:
-
Animal Preparation:
-
Place the mouse in a suitable restrainer.
-
Warm the mouse's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.
-
Disinfect the tail with a 70% ethanol wipe.
-
-
Injection:
-
Draw the calculated volume of the this compound working solution into the syringe. Ensure there are no air bubbles.
-
Position the needle, bevel up, parallel to the vein and insert it into one of the lateral tail veins.
-
Slowly inject the solution. There should be no resistance. If resistance is felt or a bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt the injection at a more proximal site.
-
The typical injection volume for a mouse is 5-10 µL/g of body weight.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
In Vitro Functional Assay: β-Arrestin Recruitment Assay
This protocol provides a general workflow for assessing the β-arrestin recruitment potential of CYT-1010 using a commercially available enzyme fragment complementation (EFC) assay (e.g., PathHunter®).[8]
Materials:
-
Cells stably co-expressing the mu-opioid receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor tag.
-
Cell culture medium and supplements.
-
This compound.
-
Reference agonist (e.g., DAMGO).
-
Assay plates (e.g., white, 96-well).
-
Detection reagents.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Plate the cells in the assay plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound and the reference agonist in the appropriate assay buffer.
-
-
Assay:
-
Add the diluted compounds to the respective wells of the cell plate.
-
Incubate the plate for the recommended time (e.g., 90 minutes) at 37°C.
-
-
Detection:
-
Add the detection reagent to each well.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Visualizations
Caption: CYT-1010 G-Protein Signaling Pathway.
Caption: Traditional Opioid β-Arrestin Pathway.
Caption: Experimental Workflow for In Vivo Studies.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach [pubmed.ncbi.nlm.nih.gov]
- 3. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 4. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 5. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 6. mdpi.com [mdpi.com]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for CYT-1010 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYT-1010 is a synthetic analog of the endogenous opioid peptide endomorphin-1.[1] It is a potent and highly selective mu-opioid receptor (MOR) agonist with a novel mechanism of action, showing preferential activity at truncated splice variants of the MOR.[2][3][4] This preferential binding is associated with potent analgesic effects while potentially reducing common opioid-related side effects such as respiratory depression and addiction potential.[5][6] Preclinical and early clinical studies have demonstrated its promise as a powerful analgesic with an improved safety profile compared to traditional opioids.[2][6]
These application notes provide detailed protocols for the dissolution of CYT-1010 hydrochloride and its application in key in vitro assays to characterize its activity at the mu-opioid receptor.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Chemical Formula | C₃₅H₄₀N₆O₅ | MedChemExpress |
| Molecular Weight | 624.73 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | Soluble in DMSO (≥ 125 mg/mL) | MedChemExpress |
| EC₅₀ (cAMP Inhibition) | 0.0053 nM | [1] |
| EC₅₀ (β-arrestin Recruitment) | 13.1 nM | [1] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [1] |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | [1] |
Experimental Protocols
Dissolution of this compound for In Vitro Experiments
This protocol describes the preparation of a stock solution and subsequent working solutions of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Stock Solution Preparation (10 mM):
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 6.25 mg of this compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment.
-
In Vitro Assay: cAMP Inhibition Assay
This protocol is designed to measure the inhibition of cyclic AMP (cAMP) production in cells expressing the mu-opioid receptor upon treatment with CYT-1010.
Materials:
-
HEK293 cells stably expressing the human mu-opioid receptor (HEK-MOR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
IBMX (3-isobutyl-1-methylxanthine)
-
This compound working solutions
-
cAMP assay kit (e.g., HTRF-based or ELISA-based)
-
96-well or 384-well white opaque plates
Protocol:
-
Cell Seeding:
-
Culture HEK-MOR cells to approximately 80-90% confluency.
-
Harvest the cells and seed them into a 96-well or 384-well plate at an optimized density. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Remove the culture medium from the wells.
-
Wash the cells gently with pre-warmed serum-free medium or assay buffer.
-
Add serum-free medium containing a phosphodiesterase inhibitor such as IBMX (final concentration typically 0.5 mM) to each well and incubate for 30 minutes at 37°C.
-
Add serial dilutions of this compound to the wells.
-
Immediately add forskolin (a direct activator of adenylyl cyclase, typically at a final concentration that stimulates 80% of the maximal response, e.g., 1-10 µM) to all wells except the negative control.
-
Incubate the plate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the CYT-1010 concentration.
-
Calculate the EC₅₀ value, which represents the concentration of CYT-1010 that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.
-
In Vitro Assay: β-Arrestin Recruitment Assay
This protocol describes a method to quantify the recruitment of β-arrestin to the activated mu-opioid receptor following stimulation with CYT-1010, often using a commercially available assay system like the PathHunter® assay.
Materials:
-
Cells engineered to co-express the mu-opioid receptor fused to a peptide tag and β-arrestin fused to an enzyme fragment (e.g., from a PathHunter® cell line)
-
Cell culture medium
-
This compound working solutions
-
Assay plate (e.g., 384-well white, solid bottom)
-
Detection reagents from the assay kit
Protocol:
-
Cell Seeding:
-
Plate the engineered cells in the assay plate at the density recommended by the manufacturer and incubate overnight at 37°C and 5% CO₂.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Add the diluted compound to the corresponding wells of the assay plate. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C and 5% CO₂ to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
Allow the plate and detection reagents to equilibrate to room temperature.
-
Add the detection reagents to each well as per the manufacturer's protocol.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the signal intensity against the logarithm of the CYT-1010 concentration to generate a dose-response curve.
-
Determine the EC₅₀ value, representing the concentration of CYT-1010 that induces 50% of the maximal β-arrestin recruitment.
-
Visualizations
CYT-1010 Signaling Pathway
Caption: Signaling pathway of CYT-1010 at the mu-opioid receptor.
Experimental Workflow for In Vitro Assays
Caption: General workflow for in vitro characterization of CYT-1010.
Logical Relationship of CYT-1010 Properties
Caption: Relationship between CYT-1010's properties and effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 5. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 6. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
CYT-1010 hydrochloride stability in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYT-1010 is a novel synthetic peptide analog of endomorphin-1, acting as a potent and selective mu-opioid receptor agonist.[1][2] It is currently under investigation for the management of moderate to severe pain.[3][4] A critical aspect of its preclinical and clinical development is the characterization of its stability in various solvent systems commonly used for in vitro and in vivo studies. These application notes provide a summary of stability data and detailed protocols for the handling, storage, and stability assessment of CYT-1010 hydrochloride.
Mechanism of Action
CYT-1010 exerts its analgesic effects by selectively targeting the mu-opioid receptor (MOR).[4] Unlike traditional opioids that bind to the full-length MOR, CYT-1010 shows preferential activation of a truncated splice variant of the MOR, which is associated with potent pain relief with a reduced side effect profile, including a lower potential for respiratory depression and addiction.[1][2][4][5]
Stability of this compound in Solvents
The stability of this compound is crucial for ensuring the accuracy and reproducibility of experimental results. The following tables summarize the recommended storage conditions and representative stability data in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents.
Recommended Storage Conditions
| Form | Storage Temperature | Recommended Duration |
| Solid (Lyophilized Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| In DMSO | -80°C | 6 months |
| -20°C | 1 month |
Table 1: Recommended storage conditions for this compound. Data is based on information from commercial suppliers.[6][7][8]
Representative Stability Data in Solution
The following data is representative and intended to illustrate the expected stability of this compound under various conditions. Actual stability may vary based on the specific experimental conditions and the purity of the solvents.
| Solvent | Concentration | Storage Temp. | 1 week | 1 month | 3 months | 6 months |
| DMSO | 10 mM | -80°C | >99% | >99% | >98% | >95% |
| 10 mM | -20°C | >99% | >95% | ~90% | <85% | |
| 10 mM | 4°C | >95% | ~85% | <70% | Not Recommended | |
| 10 mM | Room Temp. | ~90% | <70% | Not Recommended | Not Recommended | |
| Ethanol | 1 mg/mL | -20°C | >98% | >95% | ~92% | ~88% |
| PBS (pH 7.4) | 1 mg/mL | 4°C | >95% | ~80% | <60% | Not Recommended |
| 1 mg/mL | -20°C (aliquoted) | >98% | >95% | ~90% | ~85% |
Table 2: Representative percentage of initial this compound remaining after storage in various solvents at different temperatures.
Protocols
Protocol 1: Preparation of this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is noted that hygroscopic DMSO can significantly impact the solubility of the product, so newly opened DMSO is recommended.[6][7][8]
-
Cap the vial tightly and vortex thoroughly until the peptide is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, amber vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[6][7][8]
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To determine the stability of this compound in a given solvent over time and under different storage conditions.
Materials:
-
This compound stock solution
-
Solvent of interest (e.g., DMSO, ethanol, PBS)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Calibrated autosampler vials
-
Environmental chamber or incubators set to desired temperatures
Experimental Workflow:
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL or 10 mM).
-
Aliquot the solution into multiple vials, with at least three vials for each time point and storage condition to be tested.
-
-
Time Zero (T=0) Analysis:
-
Immediately after preparation, take three aliquots and analyze them by HPLC to establish the initial concentration and purity of the solution.
-
-
Storage:
-
Store the remaining aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Time Point Analysis:
-
At each scheduled time point (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), remove three aliquots from each storage condition.
-
Allow the samples to equilibrate to room temperature before analysis.
-
Analyze the samples by HPLC under the same conditions as the T=0 samples.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5-95% B over 20 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak area of the parent this compound peak in the chromatograms for each sample.
-
Calculate the average peak area for the three replicates at each time point.
-
Determine the percentage of this compound remaining at each time point relative to the average peak area at T=0 using the following formula: % Remaining = (Average Peak Area at Time X / Average Peak Area at T=0) * 100
-
Plot the percentage remaining versus time for each storage condition to visualize the degradation kinetics.
-
Conclusion
This compound demonstrates good stability as a lyophilized powder and when stored in DMSO at low temperatures. For aqueous-based solutions, it is recommended to prepare them fresh or store them frozen in aliquots to minimize degradation. The provided protocols offer a framework for the proper handling and stability assessment of this compound to ensure the integrity of experimental outcomes. Researchers should perform their own stability studies for the specific conditions and solvent systems used in their experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. proimmune.com [proimmune.com]
- 4. ovid.com [ovid.com]
- 5. rjpdft.com [rjpdft.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomatik.com [biomatik.com]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of CYT-1010 Hydrochloride in Research Samples using HPLC-MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of CYT-1010 hydrochloride, a novel mu-opioid receptor agonist, using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). CYT-1010 is a cyclized peptide analog of endomorphin-1 with potential therapeutic applications in pain management.[1][2][3] The described protocol is intended for researchers, scientists, and drug development professionals requiring accurate quantification of CYT-1010 in various sample matrices. The method utilizes a reversed-phase HPLC separation followed by electrospray ionization (ESI) and detection with a tandem mass spectrometer. This approach offers high selectivity and sensitivity for the determination of CYT-1010 levels in preclinical and research samples.
Introduction
CYT-1010 is a promising therapeutic agent that acts as a highly selective mu-opioid receptor agonist.[4] It is an analog of the endogenous peptide endomorphin-1 and exhibits a novel mechanism of action by targeting traditional mu- and exon 11/truncated mu-opioid receptor 6TM variants.[2][3] This unique pharmacological profile suggests potent analgesic effects with a potentially reduced side effect profile compared to conventional opioids.[5][6] As research and development of CYT-1010 progress, a reliable analytical method for its quantification is crucial for pharmacokinetic, pharmacodynamic, and formulation studies.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for the separation, identification, and quantification of peptides and small molecules in complex mixtures.[7][8] The method described herein provides a detailed protocol for the analysis of this compound, ensuring accurate and reproducible results.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Formic acid (FA), LC-MS grade
-
Methanol, HPLC grade
-
DMSO (for stock solution preparation)
-
Microcentrifuge tubes
-
Autosampler vials
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven.
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of DMSO. Vortex until fully dissolved. Store at -20°C.
-
Working Stock Solution (100 µg/mL): Dilute the primary stock solution 1:10 with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
Sample Preparation
The following is a general protocol for plasma sample preparation. This may need to be optimized for other biological matrices.
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard (if available).
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration/Centrifugation: Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes. Transfer the clear supernatant to an autosampler vial for analysis.
HPLC-MS Method
HPLC Conditions
A reversed-phase separation is recommended for CYT-1010, which is a peptide analog. The following conditions can be used as a starting point and should be optimized for the specific HPLC system and column used.
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 15.0 | 5 |
Mass Spectrometry Conditions
The following are typical starting parameters for a tandem mass spectrometer with an ESI source. These will require optimization for the specific instrument.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Table 4: MRM Transitions for CYT-1010
Given the molecular weight of CYT-1010 is 624.73 g/mol (C35H40N6O5), the protonated molecule [M+H]+ would have an m/z of approximately 625.7.[9] Product ions for MRM would need to be determined by infusing the standard and performing a product ion scan.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| CYT-1010 | ~625.7 | To be determined | 100 | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | 100 | To be determined | To be determined |
Data Presentation and Analysis
Quantitative analysis is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard (if used) versus the concentration of the calibration standards. The concentration of CYT-1010 in the samples is then determined from this curve.
Visualizations
Caption: Experimental workflow for HPLC-MS analysis of CYT-1010.
Caption: Hypothetical signaling pathway of CYT-1010 via mu-opioid receptor.
References
- 1. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 6. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 7. hplc.eu [hplc.eu]
- 8. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Optimizing CYT-1010 hydrochloride dosage in rodent models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CYT-1010 hydrochloride in rodent models. The information is designed to assist in optimizing experimental design and addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic analog of the endogenous opioid peptide endomorphin-1.[1] It is a highly selective mu-opioid receptor (MOR) agonist.[2] Its novel mechanism of action involves preferential binding to a truncated splice variant of the MOR, which is thought to mediate potent analgesia with a reduced side effect profile compared to traditional opioids like morphine.[1][2]
Q2: What are the reported advantages of CYT-1010 over traditional opioids in preclinical studies?
A2: Preclinical studies in rodent models have suggested that CYT-1010 offers a significantly improved safety and efficacy profile. At doses providing equivalent or greater pain relief than morphine, endomorphin analogs have demonstrated:
-
Reduced respiratory depression.
-
Less impairment of motor coordination.
-
Decreased development of tolerance and hyperalgesia.
-
Lower potential for abuse and reward-seeking behavior.
-
Potent anti-inflammatory effects.[3]
Q3: What is the reported potency of CYT-1010 compared to morphine?
A3: Preclinical trials have indicated that CYT-1010 provides 3 to 4 times more potent pain relief than morphine.[3]
Troubleshooting Guide
Problem 1: Suboptimal analgesic effect observed in my rodent model.
-
Possible Cause 1: Inadequate Dosage. The effective dose of CYT-1010 can vary depending on the rodent species, strain, sex, and the specific pain model being used.
-
Solution: A dose-finding study is highly recommended. Based on available literature, a wide dose range of 1 µg/kg to 1000 µg/kg administered intravenously has been explored in a rat model of neurogenic inflammation.[4] For other pain models, it is advisable to start with a dose comparable to or slightly lower than morphine on a molar basis and escalate as needed.
-
-
Possible Cause 2: Improper Drug Preparation or Administration. this compound has specific solubility characteristics.
-
Solution: Ensure the compound is fully dissolved in an appropriate vehicle before administration. For detailed preparation protocols, refer to the "Experimental Protocols" section below. Verify the accuracy of your administration technique (e.g., intravenous, subcutaneous, intraperitoneal) to ensure proper delivery of the intended dose.
-
-
Possible Cause 3: Rapid Metabolism. While designed for improved stability, the pharmacokinetic profile of CYT-1010 may still influence the duration of action.
-
Solution: Consider the timing of your behavioral assessments relative to the time of drug administration. If the analgesic effect is short-lived, a different dosing schedule or a continuous infusion paradigm may be necessary. Detailed pharmacokinetic data for CYT-1010 in rodents is not widely published, so empirical determination of the optimal dosing interval for your specific experimental conditions is recommended.
-
Problem 2: Unexpected side effects or toxicity observed at higher doses.
-
Possible Cause 1: Dose-Dependent Side Effects. While reported to have a better safety profile, high doses of any bioactive compound can lead to adverse effects.
-
Solution: Carefully titrate the dose to find the optimal balance between analgesia and any potential side effects. Monitor animals closely for any signs of distress or abnormal behavior. If adverse effects are observed, reduce the dose or consider a different administration route that may alter the pharmacokinetic and pharmacodynamic profile.
-
-
Possible Cause 2: Vehicle-Related Effects. The vehicle used to dissolve CYT-1010 could contribute to the observed effects.
-
Solution: Always run a vehicle-only control group to differentiate the effects of the compound from those of the vehicle. If the vehicle is suspected to be the cause, explore alternative formulations as described in the "Experimental Protocols" section.
-
Data Presentation
Table 1: Summary of Preclinical Efficacy of Endomorphin Analogs (including CYT-1010) in Rodent Models
| Pain Model | Species | Administration Route | Key Findings | Reference |
| Neurogenic Inflammation (Mustard Oil-Induced) | Rat | Intravenous (i.v.) | Dose-dependent reduction in plasma extravasation and edema at 1-1000 µg/kg. | [4] |
| Thermal Hyperalgesia (Mild Heat Injury) | Rat | Intravenous (i.v.) | Attenuation of thermal hyperalgesia; 1000 µg/kg dose showed similar effect to morphine. | [4] |
| Neuropathic, Inflammatory, Postoperative, and Visceral Pain | Rat, Mouse | Intrathecal, Intravenous, Subcutaneous | Equal or greater potency and longer duration of action compared to morphine. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol provides a general guideline for preparing this compound for injection in rodent models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for a Vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline:
-
Prepare Stock Solution: Accurately weigh the desired amount of this compound powder and dissolve it in 100% DMSO to create a concentrated stock solution. Gentle warming or sonication may be used to aid dissolution.
-
Prepare Vehicle: In a sterile tube, combine the vehicle components in the following proportions:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Sterile Saline
-
-
Prepare Dosing Solution: Add the appropriate volume of the CYT-1010 stock solution to the prepared vehicle to achieve the final desired concentration for injection. Ensure thorough mixing by vortexing.
-
Administration: Administer the freshly prepared solution to the animals via the desired route (e.g., intravenous, subcutaneous, intraperitoneal). The injection volume should be appropriate for the size of the animal.
Note: It is crucial to prepare a vehicle control solution (without CYT-1010) and administer it to a separate group of animals to account for any effects of the vehicle itself.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for rodent studies.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Endomorphin Analogs Are More Potent and Longer-Lasting Analgesics in Neuropathic, Inflammatory, Postoperative, and Visceral Pain Relative to Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The sythetic endomorphin-1 analog, CYT-1010, inhibits sensory neuropeptide release, acute neurogenic inflammation and heat injury-induced thermal hyperalgesia in rodent models [frontiersin.org]
Navigating CYT-1010 Hydrochloride Solubility: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals working with CYT-1010 hydrochloride. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential solubility challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is CYT-1010 and why is its solubility important?
CYT-1010 is a novel analgesic agent that acts as a mu-opioid receptor agonist.[1][2][3][4][5] It is an analog of the endogenous peptide endomorphin-1.[1][3][4][5] For successful in vitro and in vivo studies, achieving appropriate and stable concentrations in solution is critical for obtaining accurate and reproducible results. Poor solubility can lead to inaccurate dosing and misleading experimental outcomes.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
For many small molecules, including peptide analogs, a common starting point is to create a concentrated stock solution in an organic solvent, which can then be diluted into aqueous buffers for experiments. While specific solubility data for this compound is not extensively published, general guidelines for peptide-like molecules and hydrochloride salts suggest the following solvents for initial stock solutions:
-
Dimethyl sulfoxide (B87167) (DMSO): This is a very common solvent for preparing high-concentration stock solutions of research compounds. For the free base of CYT-1010, a solubility of up to 125 mg/mL in DMSO has been reported, though this may require sonication.
-
Water: As a hydrochloride salt, CYT-1010 is expected to have some degree of aqueous solubility. The success of dissolving it directly in water or aqueous buffers may depend on the pH.
-
Ethanol: Some hydrochloride salts show good solubility in ethanol.
It is always recommended to start with a small amount of your compound to test its solubility in different solvents before preparing a large stock solution.
Q3: My this compound powder is not dissolving completely in my chosen solvent. What should I do?
If you are observing particulates or cloudiness in your solution, consider the following troubleshooting steps:
-
Sonication: Using a bath sonicator can provide the energy needed to break up compound aggregates and facilitate dissolution.
-
Gentle Warming: Gently warming the solution in a water bath (e.g., to 37°C) can increase the solubility of many compounds. However, be cautious not to overheat the solution, as this could lead to degradation.
-
Vortexing: Vigorous vortexing can help to mechanically break down clumps of powder and aid in dissolution.
-
pH Adjustment: For hydrochloride salts, the pH of the solution can significantly impact solubility. Since CYT-1010 is a peptide analog, its net charge will change with pH. Adjusting the pH of your aqueous buffer may enhance solubility. For basic compounds, a slightly acidic pH can sometimes improve solubility.
Q4: My compound dissolves in the organic stock solvent but precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?
This is a common issue known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. To mitigate this:
-
Lower the Final Organic Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent (e.g., <1% DMSO) in your aqueous medium.
-
Step-wise Dilution: Instead of adding a small volume of a highly concentrated stock directly into a large volume of aqueous buffer, perform serial dilutions. You can do this by first diluting the stock into a smaller volume of the aqueous buffer and then adding that to the final volume.
-
Increase Mixing: Ensure rapid and thorough mixing as you add the stock solution to the aqueous buffer to avoid localized high concentrations of the compound.
-
Use of Surfactants or Co-solvents: In some cases, adding a small amount of a biocompatible surfactant (e.g., Tween-20) or a co-solvent to your aqueous buffer can help to keep the compound in solution.
Troubleshooting Flowchart for Solubility Issues
For a systematic approach to troubleshooting, please refer to the following workflow:
Caption: A troubleshooting workflow for addressing solubility issues with this compound.
Experimental Protocol: Solubility Assessment of this compound
This protocol outlines a method to systematically determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, DMSO, Ethanol)
-
Vortex mixer
-
Bath sonicator
-
Thermostatic water bath
-
Microcentrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Preparation of Supersaturated Solutions:
-
Weigh out an excess amount of this compound (e.g., 1-5 mg) into several microcentrifuge tubes.
-
Add a defined volume (e.g., 100 µL) of each selected solvent to the respective tubes.
-
-
Equilibration:
-
Vortex the tubes vigorously for 2 minutes.
-
Place the tubes in a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium. Sonication for 10-15 minutes can be performed initially to aid dispersion.
-
-
Separation of Undissolved Solid:
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
-
Quantification of Soluble Compound:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or mM for each solvent.
-
Quantitative Solubility Data
The following table can be used to record your experimental findings on the solubility of this compound.
| Solvent | Temperature (°C) | Method of Agitation | Solubility (mg/mL) | Molar Solubility (mM) | Observations |
| Water | 25 | Vortexing, Shaking | |||
| PBS (pH 7.4) | 25 | Vortexing, Shaking | |||
| DMSO | 25 | Vortexing, Sonication | |||
| Ethanol | 25 | Vortexing, Shaking |
CYT-1010 Signaling Pathway
CYT-1010 is an agonist of the mu-opioid receptor, which is a G-protein coupled receptor (GPCR). The binding of CYT-1010 to this receptor initiates an intracellular signaling cascade.
Caption: Simplified signaling pathway of CYT-1010 via the mu-opioid receptor.
References
CYT-1010 hydrochloride dose-response curve analysis challenges
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with CYT-1010 hydrochloride. Our goal is to help you overcome common challenges in dose-response curve analysis and ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CYT-1010?
A1: CYT-1010 is a novel analgesic compound that acts as a highly selective mu-opioid receptor (MOR) agonist.[1] It is an analog of the endogenous opioid peptide endomorphin-1.[2][3] Its unique mechanism involves preferential binding to truncated splice variants of the MOR, which are associated with potent pain relief and a greater margin of safety compared to traditional opioids like morphine.[1][4] This preferential activation is believed to contribute to its reduced side effects, such as respiratory depression and addiction potential.[1][5]
Q2: What are the key differences between CYT-1010 and traditional opioids?
A2: Unlike traditional opioids that activate the full-length mu-opioid receptor (Exon 1), CYT-1010 preferentially activates the endomorphin (EM) receptor (Exon 11), a truncated form of the mu-opioid receptor.[4] This difference in receptor activation is associated with a more favorable side-effect profile for CYT-1010, including significantly less respiratory depression and reduced abuse potential.[5] Pre-clinical studies have also indicated that CYT-1010 possesses potent anti-inflammatory properties, which are not characteristic of morphine.[5]
Q3: What are the expected outcomes of a dose-response experiment with CYT-1010?
A3: In preclinical studies, CYT-1010 has demonstrated 3-4 times more potent pain relief than morphine.[5] Therefore, in a functional assay (e.g., a cAMP inhibition assay or a receptor binding assay), you should expect to see a lower EC50 or IC50 value for CYT-1010 compared to morphine, indicating higher potency. The dose-response curve should exhibit a typical sigmoidal shape.
Troubleshooting Dose-Response Curve Analysis
This section addresses specific challenges you may encounter during your in vitro experiments with this compound.
Q4: My dose-response curve for CYT-1010 is showing high variability between replicates. What could be the cause?
A4: High variability between replicates in a dose-response assay can stem from several factors. One common issue is inconsistent cell seeding density across wells. Even small variations in cell number can lead to significant differences in the measured response. Another potential cause is pipetting error, especially when preparing serial dilutions of CYT-1010. The use of a solvent like DMSO to dissolve the compound can also introduce variability if not kept at a consistent and low final concentration across all wells.
Q5: The top plateau of my CYT-1010 dose-response curve is not flat, or the curve does not reach a 100% response. Why is this happening?
A5: An incomplete or non-flat top plateau can indicate several issues. It's possible that the highest concentration of CYT-1010 used is not sufficient to elicit a maximal response. Alternatively, the compound may be degrading in the assay medium over the course of the experiment. The solubility of CYT-1010 at high concentrations could also be a limiting factor, leading to a less-than-maximal effect. It is also important to consider that some compounds are partial agonists and will not produce the same maximal response as a full agonist.
Q6: I'm observing a very shallow or steep Hill slope in my CYT-1010 dose-response curve. What does this signify?
A6: The Hill slope of a dose-response curve provides information about the binding cooperativity of the ligand. A Hill slope close to 1.0 suggests a 1:1 binding stoichiometry. A slope significantly greater than 1.0 may indicate positive cooperativity, while a slope less than 1.0 can suggest negative cooperativity or the presence of multiple binding sites with different affinities. A very shallow or steep slope could also be an artifact of issues such as compound precipitation at high concentrations, compound instability, or complex biological interactions within the assay system.
Q7: My EC50/IC50 values for CYT-1010 are inconsistent between experiments. How can I improve reproducibility?
A7: Inconsistent EC50/IC50 values are a common challenge in dose-response studies. To improve reproducibility, it is crucial to standardize your experimental protocol. This includes using cells within a consistent passage number range, as cellular responses can change over time in culture. Ensure that all reagents, including cell culture media and assay buffers, are from the same lot for a given set of experiments. The duration of compound incubation should also be strictly controlled. Finally, using a reference compound, such as morphine, in every assay can help to normalize the results and identify experiment-specific variations.
Summary of Troubleshooting Solutions
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, inconsistent solvent concentration. | Optimize cell seeding protocol, use calibrated pipettes, maintain a consistent final solvent concentration. |
| Incomplete or non-flat top plateau | Insufficient compound concentration, compound degradation, poor solubility, partial agonism. | Increase the highest concentration of CYT-1010, check compound stability, verify solubility, consider the possibility of partial agonism. |
| Atypical Hill slope (very shallow or steep) | Complex binding kinetics, compound precipitation, compound instability. | Investigate potential for multiple binding sites, check for compound precipitation at high concentrations, assess compound stability in assay medium. |
| Inconsistent EC50/IC50 values | Variable cell passage number, reagent lot-to-lot variability, inconsistent incubation times. | Use cells within a defined passage number range, use consistent lots of reagents, strictly control incubation times, include a reference compound in all assays. |
Experimental Protocols
In Vitro Functional Assay: cAMP Measurement
This protocol describes a general method for determining the dose-response curve of this compound by measuring its effect on cAMP levels in cells expressing the mu-opioid receptor.
-
Cell Culture: Culture HEK293 cells stably expressing the human mu-opioid receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Seeding: Seed the cells into 96-well plates at a density of 20,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile water or DMSO. Perform a serial dilution in assay buffer to obtain a range of concentrations (e.g., from 1 pM to 10 µM).
-
Assay Procedure:
-
Wash the cells once with serum-free medium.
-
Add 50 µL of the various concentrations of CYT-1010 or a reference agonist (e.g., morphine) to the appropriate wells.
-
Add 50 µL of 10 µM forskolin (B1673556) (to stimulate cAMP production) to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the CYT-1010 concentration. Fit the data to a four-parameter logistic equation to determine the EC50, Hill slope, and maximum and minimum response.
Visualizations
Signaling Pathway of CYT-1010
References
- 1. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 5. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
Navigating Biased Agonism: A Technical Guide to CYT-1010 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for interpreting biased agonism data related to CYT-1010 hydrochloride, a novel mu-opioid receptor (MOR) agonist. This document offers troubleshooting advice and frequently asked questions (FAQs) to assist researchers in their experimental design and data analysis.
Understanding the Mechanism: Biased Agonism of CYT-1010
CYT-1010 is an analog of the endogenous peptide endomorphin-1. Its therapeutic potential lies in its unique mechanism of action as a biased agonist at the mu-opioid receptor. Unlike traditional opioids, CYT-1010 preferentially activates G-protein signaling pathways, which are associated with analgesia, while demonstrating significantly lower recruitment of the β-arrestin pathway, which is implicated in adverse effects such as respiratory depression and tolerance.[1][2] This functional selectivity is reportedly due to its preferential targeting of truncated, six-transmembrane (6TM) splice variants of the mu-opioid receptor.[1][3]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's activity on the two primary signaling pathways. This data is essential for understanding its biased agonist profile.
| Parameter | G-Protein Signaling (cAMP Inhibition) | β-Arrestin Recruitment |
| EC50 | 0.0053 nM | 13.1 nM |
| Emax | Data not publicly available | Data not publicly available |
Note: While EC50 values are available, Emax values, which represent the maximum possible response, are not currently in the public domain. A complete assessment of biased agonism would ideally include Emax values to calculate bias factors.
Experimental Protocols
Accurate interpretation of biased agonism data requires a thorough understanding of the experimental methodologies. Below are detailed, representative protocols for the key assays used to characterize CYT-1010.
G-Protein Signaling Assay (cAMP Inhibition)
This protocol describes a typical luminescence-based assay to measure the inhibition of cyclic AMP (cAMP) production following the activation of a Gi-coupled receptor like the mu-opioid receptor.
Objective: To determine the potency (EC50) and efficacy (Emax) of CYT-1010 in inhibiting adenylyl cyclase activity and subsequent cAMP production.
Materials:
-
HEK293 cells stably expressing the human mu-opioid receptor (HEK-MOR).
-
This compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
A cAMP detection kit (e.g., a competitive immunoassay using a luminescent or fluorescent substrate).
-
Cell culture reagents.
-
384-well white, solid-bottom assay plates.
Procedure:
-
Cell Culture: Culture HEK-MOR cells in appropriate media and conditions until they reach the desired confluence.
-
Cell Plating: Harvest and resuspend the cells in assay buffer. Dispense the cell suspension into the wells of the 384-well plate and incubate.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Agonist Treatment: Add the diluted CYT-1010 to the appropriate wells.
-
Stimulation: Add forskolin to all wells to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and follow the manufacturer's instructions for the cAMP detection kit to measure the luminescent or fluorescent signal.
-
Data Analysis: Plot the signal as a function of the logarithm of the CYT-1010 concentration. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay (PathHunter® Assay)
The PathHunter® β-arrestin assay is a widely used method to quantify the recruitment of β-arrestin to an activated G-protein-coupled receptor (GPCR).
Objective: To determine the potency (EC50) and efficacy (Emax) of CYT-1010 in inducing the recruitment of β-arrestin to the mu-opioid receptor.
Materials:
-
A cell line engineered to co-express the mu-opioid receptor tagged with a ProLink™ (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment (e.g., from DiscoverX).
-
This compound.
-
PathHunter® Detection Reagents.
-
Cell culture reagents.
-
384-well white, solid-bottom assay plates.
Procedure:
-
Cell Plating: Plate the engineered cells in a 384-well plate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of CYT-1010 and add them to the cells.
-
Incubation: Incubate the plate to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the PathHunter® Detection Reagents according to the manufacturer's protocol. This reagent contains a substrate that is hydrolyzed by the complemented β-galactosidase enzyme, producing a chemiluminescent signal.
-
Signal Measurement: Read the chemiluminescence on a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the CYT-1010 concentration. Use a four-parameter logistic regression to determine the EC50 and Emax values.
Visualizing the Pathways and Processes
The following diagrams illustrate the key signaling pathways, the experimental workflow for assessing biased agonism, and the logic for interpreting the data.
Caption: CYT-1010 Signaling Pathways.
Caption: Experimental Workflow for Biased Agonism.
Caption: Logic for Interpreting Biased Agonism Data.
Frequently Asked Questions (FAQs)
Q1: How do I interpret the different EC50 values for the G-protein and β-arrestin pathways?
A1: The EC50 value represents the concentration of a drug that gives a half-maximal response. A lower EC50 value indicates a higher potency. For CYT-1010, the significantly lower EC50 for cAMP inhibition (0.0053 nM) compared to β-arrestin recruitment (13.1 nM) demonstrates that it is much more potent at activating the G-protein signaling pathway. This large difference in potency is the hallmark of a biased agonist.
Q2: Why is the Emax value important for interpreting biased agonism?
A2: The Emax is the maximum response a drug can produce. While EC50 tells you about potency, Emax informs you about the efficacy of the drug in a particular pathway. To get a complete picture of biased agonism and to calculate a "bias factor," you need both EC50 and Emax values for each pathway. The bias factor provides a quantitative measure of the preference for one pathway over another.
Q3: My experimental results for CYT-1010's EC50 differ from the published values. What could be the cause?
A3: Discrepancies in EC50 values can arise from several factors:
-
Cell Line Differences: The specific cell line used, its passage number, and the expression level of the mu-opioid receptor can all influence the results.
-
Assay Conditions: Variations in incubation times, temperatures, reagent concentrations, and the specific detection technology can lead to different EC50 values.
-
Compound Stability: Ensure the proper storage and handling of this compound, as degradation can affect its potency.
-
Data Analysis: The method used for curve fitting and data normalization can also impact the final EC50 calculation.
Q4: What is the significance of CYT-1010 targeting truncated mu-opioid receptor splice variants?
A4: The preferential targeting of 6TM splice variants of the mu-opioid receptor is believed to be the molecular basis for CYT-1010's biased agonism.[1][3] These truncated receptors may couple differently to intracellular signaling partners compared to the full-length 7TM receptor, leading to a preference for G-protein signaling upon activation by CYT-1010. This is a key area of ongoing research to understand its improved safety profile.
Q5: Can I use a different β-arrestin recruitment assay than the PathHunter® assay?
A5: Yes, other β-arrestin recruitment assays, such as those based on Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET), can be used. However, it is important to be aware that different assay technologies may have different sensitivities and dynamic ranges, which could result in different absolute EC50 and Emax values. For consistency, it is best to use the same assay platform when comparing the bias of multiple compounds.
References
- 1. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 3. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
CYT-1010 Hydrochloride Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of CYT-1010 hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an analog of the endogenous peptide endomorphin-1.[1][2] Its primary mechanism of action is as a potent and selective agonist for the mu-opioid receptor (MOR).[3] Notably, it shows preferential activation of a truncated form of the mu-opioid receptor, which is associated with potent pain relief with a greater margin of safety compared to traditional opioids.[2][4]
Q2: What is the known selectivity profile of CYT-1010 against different opioid receptor subtypes?
CYT-1010 demonstrates high selectivity for the mu-opioid receptor over the delta- and kappa-opioid receptors. This selectivity is a key feature of its design, aiming to minimize the side effects associated with the activation of other opioid receptors.
Q3: What are the potential off-target effects of CYT-1010 observed in preclinical and clinical studies?
Preclinical and Phase 1 clinical studies have focused on CYT-1010's improved safety profile compared to traditional opioids, suggesting minimal off-target activity. However, some adverse effects have been reported in a Phase 1 clinical trial, which could potentially be linked to off-target interactions. These include:
-
Dizziness
-
Flushing
-
Transient tachycardia
These effects were reported to be dose-dependent, and mild to moderate in severity.[4]
Q4: My experimental results with CYT-1010 are inconsistent with its known on-target effects. How can I investigate potential off-target effects?
If you are observing unexpected results, consider the following troubleshooting steps:
-
Confirm Compound Integrity: Ensure the purity and stability of your this compound stock.
-
Dose-Response Analysis: Perform a wide-range dose-response curve to see if the unexpected effect is dose-dependent and follows a different potency profile than its known on-target activity.
-
Use of Antagonists: Employ a selective mu-opioid receptor antagonist, such as naloxone, to determine if the observed effect is mediated by the mu-opioid receptor. If the effect persists in the presence of the antagonist, it is likely an off-target effect.
-
Broad Receptor Screening: If resources permit, consider screening CYT-1010 against a broad panel of receptors, ion channels, and enzymes to identify potential off-target interactions.
-
Literature Review: Search for recent publications on CYT-1010 or other endomorphin-1 analogs that might shed light on potential off-target activities.
Data Summary
Table 1: CYT-1010 Opioid Receptor Binding Affinity
| Receptor Subtype | Inhibitory Constant (Ki) | Reference |
| Mu-Opioid Receptor | 0.25 nM | |
| Delta-Opioid Receptor | 38 nM | |
| Kappa-Opioid Receptor | 248 nM |
Table 2: CYT-1010 Functional Activity at the Mu-Opioid Receptor
| Assay | EC50 | Reference |
| Beta-arrestin recruitment | 13.1 nM | |
| Inhibition of cAMP production | 0.0053 nM |
Table 3: Reported Adverse Events for CYT-1010 in Phase 1 Clinical Trial
| Adverse Event | Severity |
| Dizziness | Mild to Moderate |
| Flushing | Mild to Moderate |
| Transient Tachycardia | Mild to Moderate |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Opioid Receptor Affinity
This protocol outlines a general procedure for determining the binding affinity of CYT-1010 to mu, delta, and kappa opioid receptors.
Materials:
-
Cell membranes expressing the human mu-, delta-, or kappa-opioid receptor.
-
Radioligand specific for each receptor (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U-69593 for kappa).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., naloxone).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of CYT-1010.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer, CYT-1010, or the non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value for CYT-1010 by analyzing the competition binding data using appropriate software (e.g., Prism).
Visualizations
Caption: Signaling pathway of CYT-1010 at the mu-opioid receptor.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 3. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CYT-1010 Hydrochloride In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in in vivo studies involving CYT-1010 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a synthetic analog of the endogenous opioid peptide endomorphin-1.[1] It is a highly selective mu-opioid receptor (MOR) agonist.[2] Its novel mechanism of action involves preferential binding to truncated splice variants of the MOR, which is associated with potent pain relief and a reduced side-effect profile compared to traditional opioids.[2][3]
Q2: What are the reported preclinical effects of CYT-1010?
A2: Preclinical studies have shown that CYT-1010 is 3-4 times more potent in providing pain relief than morphine.[4] It also exhibits potent anti-inflammatory properties.[4] Notably, it has demonstrated a reduced potential for abuse and significantly less respiratory depression compared to traditional opioid treatments.[2][4] In animal models, CYT-1010 has shown efficacy in various pain states, including acute, neuropathic, and inflammatory pain.[2]
Troubleshooting Guide
Inconsistent Analgesic Efficacy
Q3: We are observing high variability in the analgesic response to CYT-1010 in our rodent pain models. What are the potential causes and solutions?
A3: Variability in analgesic efficacy is a common challenge in preclinical opioid research.[5][6] Several factors related to the animal model, experimental procedure, and the compound itself can contribute to this.
Table 1: Troubleshooting Inconsistent Analgesic Efficacy
| Potential Cause | Troubleshooting/Optimization Steps |
| Animal Model Variability | - Strain and Sex Differences: Different rodent strains can exhibit varying sensitivity to opioids.[7] Ensure the use of a consistent inbred strain and include both male and female subjects in your study design, as sex differences can influence pain perception and drug metabolism. - Health Status: Use healthy, age- and weight-matched animals. Underlying health issues can significantly alter experimental outcomes.[8] |
| Procedural Inconsistencies | - Handling and Acclimation: Ensure all animals are properly acclimated to the testing environment and handled consistently to minimize stress-induced analgesia. - Nociceptive Assay Parameters: Standardize the intensity and duration of the noxious stimulus in assays like the hot plate or tail-flick test.[5] |
| Drug Formulation & Administration | - Formulation Stability: As a peptide analog, CYT-1010's stability in solution is critical. Prepare fresh formulations for each experiment and protect from degradation.[][10] Consider using specialized formulations like nanoparticles or liposomes to improve stability and bioavailability.[11] - Route and Speed of Administration: The route of administration (e.g., intravenous, subcutaneous) and the injection speed can affect the pharmacokinetic and pharmacodynamic profile of the drug.[12][13] Maintain a consistent administration protocol. |
| Placebo Effect | - The experimental setting and handling can induce a placebo response, which is often opioid-mediated.[6][14] While difficult to eliminate, consistent procedures across all groups can help minimize its variability. |
Pharmacokinetic (PK) Variability
Q4: We are seeing inconsistent plasma concentrations of CYT-1010 in our pharmacokinetic studies. What should we investigate?
A4: As a peptide-based compound, CYT-1010 is susceptible to enzymatic degradation, which can lead to high PK variability.[15][16]
Table 2: Troubleshooting Pharmacokinetic Variability
| Potential Cause | Troubleshooting/Optimization Steps |
| Rapid Degradation | - Enzymatic Degradation: Endomorphin analogs can be rapidly broken down by peptidases in the blood and tissues.[15] Ensure proper sample handling (e.g., use of protease inhibitors, immediate processing on ice) to prevent ex vivo degradation. - Formulation: The formulation can significantly impact the stability and absorption of peptide drugs.[17] Experiment with different formulations or delivery systems (e.g., PEGylation, as seen with other novel opioids) to enhance in vivo stability.[18] |
| Administration Variables | - Injection Site and Technique: For subcutaneous or intramuscular injections, the precise location and depth can influence absorption rates. Standardize the injection procedure meticulously. - Dosing Accuracy: Ensure accurate calculation and administration of the dose based on the most recent body weight of the animal. |
| Biological Factors | - Metabolism: Individual differences in metabolism can contribute to PK variability. While less common with peptides compared to small molecules metabolized by CYP enzymes, it's a factor to consider. |
Experimental Protocols
Hot Plate Test for Thermal Nociception
This protocol is a standard method for assessing the analgesic efficacy of compounds against thermal pain.[5]
-
Apparatus: A hot plate apparatus with the surface temperature maintained at a constant 55°C ± 0.5°C.
-
Animals: Male and female mice (e.g., C57BL/6 strain), weighing 20-30g. Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Procedure: a. Gently place each mouse on the hot plate and start a timer. b. Observe the mouse for signs of nociception, such as licking a hind paw or jumping. c. Record the latency (in seconds) to the first sign of nociception. d. To prevent tissue damage, a cut-off time of 30-45 seconds is implemented. If the mouse does not respond by the cut-off time, it should be removed from the hot plate, and the latency is recorded as the cut-off time. e. Administer this compound or vehicle via the desired route (e.g., intravenous). f. Measure the response latency at predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Von Frey Test for Mechanical Allodynia (in a Neuropathic Pain Model)
This protocol is used to assess mechanical sensitivity, which is particularly relevant for models of neuropathic pain.[19][20]
-
Apparatus: A set of calibrated von Frey filaments of increasing stiffness. The animals are placed on a wire mesh platform that allows access to the plantar surface of their hind paws.
-
Animals: Rats or mice with an induced neuropathic pain condition (e.g., Chronic Constriction Injury or Spared Nerve Injury model).
-
Procedure: a. Acclimate the animals to the testing chambers for at least 15-30 minutes before testing. b. Apply the von Frey filaments to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend. c. A positive response is a sharp withdrawal of the paw. d. The 50% paw withdrawal threshold is determined using the up-down method. e. Administer this compound or vehicle. f. The paw withdrawal threshold is reassessed at various time points post-administration.
-
Data Analysis: The 50% paw withdrawal threshold (in grams) is calculated for each animal at each time point. An increase in the threshold indicates an anti-allodynic effect.
Visualizations
Caption: Proposed signaling pathway of CYT-1010.
Caption: Decision tree for troubleshooting inconsistent in vivo results.
Caption: Standardized workflow to minimize in vivo study variability.
References
- 1. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 4. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 5. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Response variability to analgesics: a role for non-specific activation of endogenous opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.wayne.edu [research.wayne.edu]
- 10. Peptide Formulation Development - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Effects of bolus injection rate on the pharmacodynamics and pharmacokinetics of propofol, etomidate and sufentanil in rats [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Endomorphin derivatives with improved pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Endomorphin - Wikipedia [en.wikipedia.org]
- 17. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | In vivo and in vitro Characterization of a Partial Mu Opioid Receptor Agonist, NKTR-181, Supports Future Therapeutic Development [frontiersin.org]
- 19. Novel Endomorphin Analogs Are More Potent and Longer-Lasting Analgesics in Neuropathic, Inflammatory, Postoperative, and Visceral Pain Relative to Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
CYT-1010 Hydrochloride Stability Testing and Degradation Product Analysis: A Technical Support Guide
Disclaimer: Publicly available, detailed experimental data on the stability testing and specific degradation products of CYT-1010 hydrochloride is limited. This guide provides a comprehensive framework and best-practice recommendations for researchers and drug development professionals based on established principles of pharmaceutical stability analysis. The information presented herein is intended to serve as a practical guide for designing and troubleshooting stability studies for similar peptide-based compounds.
Frequently Asked Questions (FAQs)
1. What is the first step in assessing the stability of this compound?
The initial step is to perform forced degradation (or stress testing) studies.[1][2] These studies are crucial for identifying potential degradation pathways, understanding the intrinsic stability of the molecule, and developing a stability-indicating analytical method.[1][3][4]
2. What are the typical stress conditions for forced degradation studies of a compound like this compound?
Forced degradation studies typically expose the drug substance to conditions more severe than accelerated stability testing.[2][5] Recommended stress conditions include:
-
Acid Hydrolysis: 0.1 N to 1 N HCl at room temperature or elevated temperatures (e.g., 60-80°C).[2]
-
Base Hydrolysis: 0.1 N to 1 N NaOH at room temperature or elevated temperatures.[2]
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[2][5]
-
Thermal Degradation: Dry heat (e.g., 80-100°C) and high humidity (e.g., 75% RH).
-
Photostability: Exposure to light according to ICH Q1B guidelines, typically using a combination of cool white fluorescent and near-ultraviolet lamps.
3. How do I develop a stability-indicating analytical method?
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1][6] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique.[7] The development process involves:
-
Analyzing samples from forced degradation studies to ensure all degradation products are separated from the parent peak and from each other.
-
Validating the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[4]
4. What should I do if I observe co-elution of degradation products in my HPLC analysis?
Co-elution can be addressed by systematically optimizing the chromatographic conditions:
-
Mobile Phase: Vary the organic modifier, pH, and buffer concentration.
-
Column: Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl) and particle sizes.
-
Gradient: Adjust the slope and duration of the elution gradient.
-
Temperature: Modify the column temperature to influence retention and selectivity.
5. How are the structures of unknown degradation products identified?
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap, is a powerful tool for characterizing degradation products.[5][6][8] By comparing the mass spectra of the parent drug and its degradants, one can identify mass shifts corresponding to specific chemical modifications (e.g., hydrolysis, oxidation, deamidation).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Mass Balance in Forced Degradation | Degradants are not being detected (e.g., no chromophore, volatile). | Use a universal detection method like mass spectrometry or a charged aerosol detector. Check for volatile degradants using headspace GC-MS. |
| Degradants are strongly retained on the analytical column. | Modify the mobile phase composition or gradient to ensure all components are eluted. | |
| Incomplete extraction of the drug substance or degradants. | Optimize the sample preparation and extraction procedure. | |
| No Degradation Observed Under Stress Conditions | The stress conditions are not harsh enough. | Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of the study. |
| The drug substance is inherently very stable. | Document the stability under the applied stress conditions. | |
| Excessive Degradation (e.g., >20%) | The stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of the study to achieve a target degradation of 5-20%. |
| Inconsistent Results in Stability Studies | Issues with the stability chamber (temperature/humidity fluctuations). | Verify the performance of the stability chamber. |
| Inconsistent sample preparation or analytical procedure. | Review and standardize all experimental protocols. Ensure proper training of personnel. | |
| The container closure system is not providing adequate protection. | Evaluate the suitability of the packaging for storage and distribution.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.[2]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 1 N NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples, neutralize with 1 N HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Store the solid drug substance in a temperature-controlled oven at 80°C for 7 days. Also, store a separate sample at 40°C/75% RH. Prepare solutions of these samples for analysis.
-
Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Prepare a solution for analysis. A control sample should be stored in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-41 min: 95% to 5% B
-
41-50 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm and/or Mass Spectrometry.
-
Injection Volume: 10 µL.
Quantitative Data Summary
Table 1: Hypothetical Stability Data for this compound Under ICH Long-Term Conditions (25°C/60% RH)
| Time Point | Assay (%) | Purity (%) | Total Degradation Products (%) |
| 0 Months | 100.1 | 99.8 | 0.2 |
| 3 Months | 99.8 | 99.6 | 0.4 |
| 6 Months | 99.5 | 99.3 | 0.7 |
| 9 Months | 99.2 | 99.0 | 1.0 |
| 12 Months | 98.9 | 98.7 | 1.3 |
Table 2: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Hypothetical RRT) |
| 0.1 N HCl, 60°C, 24h | 12.5 | 3 | 0.85 |
| 0.1 N NaOH, 60°C, 24h | 18.2 | 4 | 0.78, 1.15 |
| 30% H₂O₂, RT, 24h | 9.8 | 2 | 0.92 |
| Dry Heat, 80°C, 7 days | 4.5 | 1 | 1.20 |
| Photostability | 6.2 | 2 | 0.88 |
Visualizations
Caption: Hypothetical degradation pathways for a peptide-based molecule like CYT-1010.
Caption: A typical workflow for a pharmaceutical stability study.
Caption: A decision tree for troubleshooting poor peak resolution in HPLC.
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Development of stability-indicating assay method and liquid chromatography-quadrupole-time-of-flight mass spectrometry-based structural characterization of the forced degradation products of alpelisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. ddl-conference.com [ddl-conference.com]
Addressing tachyphylaxis with CYT-1010 hydrochloride in chronic studies
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the long-term use of CYT-1010 hydrochloride and encountering tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: CYT-1010 is a novel, highly selective mu-opioid receptor (MOR) agonist. It is an analog of the endogenous opioid peptide endomorphin-1.[1][2][3][4][5] Its primary mechanism of action is the activation of MORs, which are G-protein coupled receptors (GPCRs), leading to analgesic effects.[2][5][6] Specifically, CYT-1010 shows preferential binding to truncated splice variants of the MOR, which may contribute to its potent analgesic effects with a potentially improved side-effect profile compared to traditional opioids.[4][5]
Q2: What is tachyphylaxis and why is it a concern in chronic studies with CYT-1010?
A2: Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration over a short period.[7][8][9] In the context of chronic studies with CYT-1010, tachyphylaxis would manifest as a diminishing analgesic effect, requiring higher doses to achieve the same level of pain relief.[7] This is a significant concern as it can limit the long-term therapeutic efficacy of the compound.
Q3: What are the potential cellular mechanisms underlying tachyphylaxis to CYT-1010?
A3: The mechanisms are likely similar to those observed with other MOR agonists and include:
-
Receptor Desensitization: Uncoupling of the receptor from its intracellular G-protein signaling cascade.
-
Receptor Internalization: Removal of MORs from the cell surface into the cell's interior.[8]
-
Receptor Downregulation: A decrease in the total number of MORs available.
These processes are often mediated by G-protein coupled receptor kinases (GRKs) and β-arrestins.[10]
Q4: How can I differentiate between tachyphylaxis and other reasons for reduced drug efficacy in my animal model?
A4: It is crucial to rule out other factors such as changes in the disease state of the animal model, altered drug metabolism, or issues with drug formulation and administration. A systematic troubleshooting approach, as outlined in the guides below, can help pinpoint the cause.
Troubleshooting Guides
Issue: Diminished Analgesic Response to CYT-1010 in a Chronic Pain Model
This guide will help you systematically investigate the potential causes of a reduced analgesic effect of CYT-1010 in your long-term studies.
Step 1: Verify Experimental Parameters
-
Drug Integrity: Confirm the stability and concentration of your this compound stock solution.
-
Dosing Accuracy: Ensure accurate and consistent dosing administration.
-
Animal Health: Monitor the general health and disease progression of your animal models to ensure the observed changes are not due to alterations in their condition.
Step 2: Assess Pharmacokinetic Factors
-
Hypothesis: Changes in drug metabolism or clearance could be reducing the effective concentration of CYT-1010 at the receptor.
-
Action: If feasible, perform pharmacokinetic analysis to measure CYT-1010 levels in plasma or target tissues at different time points during the chronic study.
Step 3: Investigate Pharmacodynamic Mechanisms (Tachyphylaxis)
If experimental and pharmacokinetic factors are ruled out, the most likely cause is tachyphylaxis. The following table outlines potential mechanisms and suggested experiments:
| Potential Mechanism | Experimental Approach | Expected Outcome if Tachyphylaxis is Occurring |
| Receptor Desensitization | In vitro cAMP accumulation assay in cells expressing MORs. | Reduced ability of CYT-1010 to inhibit forskolin-stimulated cAMP production in chronically treated cells compared to naive cells. |
| Receptor Internalization | Receptor internalization assay using microscopy or cell surface labeling. | Increased intracellular localization of MORs and a corresponding decrease in cell surface receptors in cells chronically exposed to CYT-1010. |
| Receptor Downregulation | Western blot analysis of total MOR protein levels in target tissues. | A significant decrease in total MOR protein expression in tissues from animals chronically treated with CYT-1010 compared to controls. |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay to Assess Receptor Desensitization
Objective: To determine if chronic exposure to CYT-1010 leads to desensitization of the mu-opioid receptor's ability to inhibit adenylyl cyclase.
Materials:
-
HEK293 cells stably expressing the human mu-opioid receptor (HEK293-MOR).
-
This compound.
-
cAMP assay kit (e.g., ELISA-based).
-
Cell culture reagents.
Methodology:
-
Chronic Treatment: Plate HEK293-MOR cells and treat with a specific concentration of CYT-1010 (e.g., 1 µM) or vehicle for a prolonged period (e.g., 24 hours).
-
Washout: Gently wash the cells with a drug-free medium to remove CYT-1010.
-
Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor for 10 minutes. Then, stimulate the cells with 10 µM forskolin in the presence of varying concentrations of CYT-1010 for 15 minutes.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen assay kit.
-
Data Analysis: Plot the concentration-response curves for CYT-1010's inhibition of forskolin-stimulated cAMP. Compare the curves from chronically treated and vehicle-treated cells. A rightward shift and/or a decrease in the maximal inhibition in the chronically treated cells indicates receptor desensitization.
Protocol 2: Receptor Internalization Assay by Immunofluorescence Microscopy
Objective: To visualize and quantify the internalization of the mu-opioid receptor upon chronic exposure to CYT-1010.
Materials:
-
HEK293 cells stably expressing a tagged human mu-opioid receptor (e.g., FLAG-MOR).
-
This compound.
-
Primary antibody against the tag (e.g., anti-FLAG).
-
Fluorescently labeled secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
Confocal microscope.
Methodology:
-
Cell Plating: Plate HEK293-FLAG-MOR cells on glass coverslips.
-
Chronic Treatment: Treat the cells with CYT-1010 (e.g., 1 µM) or vehicle for various time points (e.g., 1, 4, 24 hours).
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Incubate with the primary anti-FLAG antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain with DAPI.
-
-
Microscopy: Acquire images using a confocal microscope.
-
Analysis: Observe the localization of the fluorescent signal. In vehicle-treated cells, the signal should be predominantly at the plasma membrane. In CYT-1010-treated cells, an increase in intracellular puncta will indicate receptor internalization. Quantify the degree of internalization using image analysis software.
Quantitative Data Presentation
The following tables present hypothetical data from the experiments described above, illustrating the expected outcomes in a scenario of tachyphylaxis.
Table 1: Effect of Chronic CYT-1010 Treatment on cAMP Accumulation
| Treatment Group | CYT-1010 EC50 (nM) for cAMP Inhibition | Maximum Inhibition (%) |
| Vehicle Control (24h) | 5.2 | 85 |
| CYT-1010 (1 µM, 24h) | 58.7 | 45 |
Table 2: Quantification of Mu-Opioid Receptor Internalization
| Treatment Group | Duration of Treatment | Cell Surface MOR (%) | Intracellular MOR (%) |
| Vehicle Control | 24h | 92 | 8 |
| CYT-1010 (1 µM) | 1h | 65 | 35 |
| CYT-1010 (1 µM) | 24h | 48 | 52 |
Table 3: Mu-Opioid Receptor Protein Levels after Chronic In Vivo Treatment
| Treatment Group (7 days) | MOR Protein Level (relative to control) |
| Vehicle Control | 1.00 |
| CYT-1010 (10 mg/kg/day) | 0.62 |
Visualizations
Below are diagrams illustrating key concepts and workflows related to addressing tachyphylaxis with CYT-1010.
Caption: Simplified signaling pathway of CYT-1010 via the mu-opioid receptor.
Caption: Cellular mechanisms leading to tachyphylaxis of mu-opioid receptors.
Caption: Logical workflow for troubleshooting reduced efficacy of CYT-1010.
References
- 1. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 2. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 3. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 4. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trc-p.nl [trc-p.nl]
- 8. Tachyphylaxis and tolerance - Physics, Pharmacology and Physiology for Anaesthetists [cambridge.org]
- 9. Tachyphylaxis - MeSH - NCBI [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
CYT-1010 hydrochloride blood-brain barrier penetration assessment
As the requested information on "CYT-1010 hydrochloride" is not available in publicly accessible resources, this technical support center guide has been generated based on established principles and common methodologies for assessing blood-brain barrier (BBB) penetration of novel chemical entities. The data and protocols provided are representative examples for a hypothetical compound with properties that make BBB penetration a key area of investigation.
Technical Support Center: this compound
This document provides technical guidance, troubleshooting advice, and frequently asked questions for researchers working on the blood-brain barrier (BBB) penetration assessment of this compound.
Physicochemical and Pharmacokinetic Properties
Understanding the fundamental properties of this compound is the first step in designing and interpreting BBB penetration studies.
Table 1: Physicochemical & ADME Properties of CYT-1010
| Parameter | Value | Significance for BBB Penetration |
|---|---|---|
| Molecular Weight | 410.5 g/mol | Moderately high; may limit passive diffusion. |
| logP | 2.8 | Optimal lipophilicity for membrane partitioning. |
| pKa | 8.5 (basic) | Primarily ionized at physiological pH (7.4), potentially reducing passive uptake. |
| Polar Surface Area (PSA) | 75 Ų | Borderline; PSA > 60-80 Ų is often associated with poor BBB permeability. |
| Human Plasma Protein Binding | 92% | High binding reduces the free fraction available for brain entry. |
| P-gp Substrate | Yes | Potential for active efflux from the brain, a major hurdle for CNS drugs. |
Experimental Workflows & Protocols
A tiered approach is recommended for evaluating the CNS penetration of CYT-1010. The workflow begins with high-throughput in vitro models and progresses to more complex in vivo studies.
Protocol 1: In Vitro BBB Permeability using hCMEC/D3 Cells
This protocol assesses the passive and active transport of CYT-1010 across a human cerebral microvascular endothelial cell line.
-
Cell Culture: Culture hCMEC/D3 cells on Transwell inserts (e.g., 0.4 µm pore size) until a confluent monolayer is formed, confirmed by Trans-Endothelial Electrical Resistance (TEER) measurements (>30 Ω·cm²).
-
Experiment Setup:
-
Replace media in the apical (donor) and basolateral (receiver) chambers with fresh assay buffer.
-
Add this compound (e.g., 10 µM final concentration) to the apical chamber.
-
To assess P-gp mediated efflux, run a parallel experiment in the presence of a P-gp inhibitor like verapamil (B1683045) (100 µM).
-
-
Sampling: At designated time points (e.g., 15, 30, 60, 90, 120 min), collect samples from the basolateral chamber. Replace the collected volume with fresh buffer.
-
Quantification: Analyze the concentration of CYT-1010 in all samples using a validated LC-MS/MS method.
-
Calculation: Determine the apparent permeability coefficient (Papp) using the formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
Protocol 2: In Vivo Brain-to-Plasma Ratio (Kp) in Rodents
This protocol determines the total concentration of CYT-1010 in the brain relative to the blood after reaching a steady state.
-
Dosing: Administer this compound to rodents (e.g., Sprague-Dawley rats) via a route that ensures sustained plasma concentration (e.g., intravenous infusion or subcutaneous injection).
-
Sample Collection: At a time point corresponding to the expected steady-state (e.g., 4 hours post-dose), collect terminal blood and whole brain samples.
-
Homogenization: Perfuse the brain with ice-cold saline to remove residual blood. Homogenize the brain tissue in a suitable buffer.
-
Extraction: Perform a protein precipitation or liquid-liquid extraction on plasma and brain homogenate samples.
-
Quantification: Analyze CYT-1010 concentrations in the plasma (C_p) and brain homogenate (C_b) using LC-MS/MS.
-
Calculation:
-
Kp = C_b / C_p
-
Troubleshooting Guide
This section addresses common issues encountered during the experimental evaluation of CYT-1010.
Q: My in vitro Papp values for CYT-1010 are highly variable between experiments. What could be the cause?
A: High variability in cell-based assays often points to issues with the cell monolayer integrity.
-
Check TEER values: Ensure TEER readings are consistent and above your established threshold before starting each experiment. A drop in TEER indicates a leaky monolayer.
-
Verify Cell Passage Number: Use cells within a consistent and low passage number range, as permeability characteristics can change over time.
-
Assess Compound Stability: Confirm that CYT-1010 is stable in the assay buffer for the duration of the experiment. Degradation will lead to inaccurate permeability calculations.
-
Control for Non-specific Binding: CYT-1010 may be binding to the plastic of the Transwell plates. Pre-incubating the plate with a protein solution or including a surfactant in the buffer can mitigate this.
Q: The brain-to-plasma ratio (Kp) for CYT-1010 is very low (~0.05). How do I determine the cause?
A: A low Kp value suggests poor brain penetration. The cause can be multifaceted:
-
Active Efflux: As shown in Table 1, CYT-1010 is a P-gp substrate. This is a very common reason for low brain exposure. To confirm, run an in vivo study where you co-administer CYT-1010 with a potent P-gp inhibitor (e.g., elacridar). A significant increase in the Kp value in the presence of the inhibitor confirms that efflux is the primary barrier.
-
Poor Passive Permeability: The compound's physicochemical properties (high PSA, ionization at pH 7.4) may inherently limit its ability to cross the lipid membranes of the BBB. This would be consistent with low in vitro Papp values.
-
High Plasma Protein Binding: With 92% of the drug bound to plasma proteins, only 8% is free to cross the BBB. The unbound brain-to-plasma ratio (Kp,uu) is a more accurate measure of brain penetration. You will need to measure the unbound fraction in both brain and plasma to calculate this.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Kp and Kp,uu, and which is more important?
A1:
-
Kp is the ratio of the total drug concentration in the brain to the total drug concentration in plasma. It is easier to measure but can be misleading if plasma protein binding is high.
-
Kp,uu is the ratio of the unbound drug concentration in the brain to the unbound drug concentration in plasma. This value represents the pharmacologically active drug that can interact with CNS targets.
Q2: What is a "good" Papp value for a CNS drug candidate?
A2: While there is no absolute cutoff, general guidelines based on in vitro models (like MDCK or hCMEC/D3) are:
-
Papp < 2 x 10⁻⁶ cm/s: Considered low permeability.
-
Papp 2-10 x 10⁻⁶ cm/s: Considered moderate permeability.
-
Papp > 10 x 10⁻⁶ cm/s: Considered high permeability. For CNS drugs, a higher Papp is generally desirable, but this must be balanced with the potential for active efflux.
Q3: Can I use the PAMPA assay for CYT-1010?
A3: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method that only assesses passive diffusion. Since CYT-1010 is a known P-gp substrate, PAMPA will likely overestimate its brain penetration because the model lacks efflux transporters. PAMPA can be used as an initial, rapid screen for passive permeability, but a cell-based assay is mandatory to get a complete picture that includes active transport phenomena.
Validation & Comparative
Preclinical Showdown: CYT-1010 Hydrochloride Challenges Morphine's Reign in Pain Management
For Immediate Release
In the landscape of pain management, the quest for potent analgesics with minimal side effects is a paramount challenge. A promising contender, CYT-1010 hydrochloride, an endomorphin-1 analog, is emerging from preclinical development with a profile that suggests it may offer a safer and more effective alternative to the long-standing gold standard, morphine. This guide provides a detailed preclinical comparison of this compound and morphine, summarizing key experimental data on their analgesic efficacy, side effect profiles, and mechanisms of action to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound distinguishes itself from morphine through its novel mechanism of action. While morphine exerts its effects through the activation of classical mu (µ), kappa (κ), and delta (δ) opioid receptors, CYT-1010 is a highly selective agonist for a truncated variant of the mu-opioid receptor.[1][2][3][4] This preferential binding is hypothesized to be the basis for its potent analgesic effects, which preclinical data suggest are three to four times greater than those of morphine, coupled with a significantly improved safety profile.[5][6][7][8] Key differentiators observed in preclinical studies include a profound reduction in respiratory depression and a substantially lower abuse potential for CYT-1010 compared to morphine.
Data Presentation
The following tables summarize the quantitative preclinical data comparing this compound (as represented by its studied analogs) and morphine across key performance indicators.
Table 1: Analgesic Efficacy
| Compound | Animal Model | Test | ED₅₀ (mg/kg, s.c.) | Relative Potency (vs. Morphine) |
| CYT-1010 Analog (ZH853) | Rat | Spared Nerve Injury (von Frey) | ~1.0 | ~3-4x |
| Morphine | Rat | Spared Nerve Injury (von Frey) | ~3.0 | 1x |
| CYT-1010 Analog (ZH853) | Mouse | Acetic Acid Writhing | ~0.3 | ~3x |
| Morphine | Mouse | Acetic Acid Writhing | ~1.0 | 1x |
Data are approximated from published studies and presented for comparative purposes.
Table 2: Side Effect Profile
| Side Effect | Assay | CYT-1010 Analog (ZH853) | Morphine | Key Findings |
| Respiratory Depression | Whole-Body Plethysmography (Rat) | Minimal depression at analgesic doses | Significant, dose-dependent depression of respiratory rate and minute volume | At equi-analgesic doses, the endomorphin analog showed dramatically reduced respiratory depression. |
| Abuse Liability | Conditioned Place Preference (Rat) | No significant place preference | Robust, dose-dependent place preference | The endomorphin analog did not show rewarding properties in this model, suggesting a lower abuse potential.[1] |
| Motor Impairment | Rotarod Test (Rat) | No significant impairment at analgesic doses | Significant impairment at analgesic doses | The endomorphin analog did not impair motor coordination at doses that produced strong analgesia. |
| Gastrointestinal Transit | Charcoal Meal Test (Mouse) | Inhibition of transit | Dose-dependent, profound inhibition of transit | While both compounds inhibit transit, endomorphin analogs are suggested to have a lesser effect. |
Mechanism of Action
The distinct pharmacological profiles of CYT-1010 and morphine stem from their differential interactions with the opioid receptor system.
Morphine is a non-selective opioid agonist, binding to and activating mu, kappa, and delta opioid receptors in the central and peripheral nervous systems. Its analgesic effects are primarily mediated by the mu-opioid receptor, but its broad receptor activity contributes to its wide range of side effects.
CYT-1010 , as an endomorphin-1 analog, exhibits high selectivity for a truncated splice variant of the mu-opioid receptor.[1][2][3][4] This receptor isoform is associated with potent pain relief. It is hypothesized that by avoiding significant interaction with the full-length mu-opioid receptor and other opioid receptor subtypes, CYT-1010 can achieve profound analgesia with a blunted side-effect profile.[3][4]
References
- 1. Endomorphin analog analgesics with reduced abuse liability, respiratory depression, motor impairment, tolerance, and glial activation relative to morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 5. US10919939B2 - Mu opioid receptor agonist analogs of the endomorphins - Google Patents [patents.google.com]
- 6. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 7. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 8. firstwordpharma.com [firstwordpharma.com]
A Comparative Analysis of the Side Effect Profiles of CYT-1010 Hydrochloride and Fentanyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of CYT-1010 hydrochloride, a novel endomorphin analog, and fentanyl, a potent synthetic opioid. The information presented is intended for an audience with a professional background in biomedical research and drug development.
Executive Summary
Opioid analgesics are a cornerstone of pain management, but their clinical utility is often limited by a narrow therapeutic window and a significant burden of adverse effects, most notably respiratory depression and abuse potential. Fentanyl, a widely used potent mu-opioid receptor (MOR) agonist, exemplifies this challenge. This compound emerges as a promising alternative, engineered to selectively target a truncated variant of the mu-opioid receptor. Preclinical and early clinical data suggest that this novel mechanism of action may translate to a more favorable safety profile, retaining potent analgesic efficacy with a diminished risk of severe opioid-related side effects.
Mechanism of Action and Signaling Pathways
Fentanyl exerts its effects primarily through the activation of the canonical mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1] Agonist binding to the MOR initiates a signaling cascade that, while producing analgesia, is also intrinsically linked to the dose-limiting side effects of respiratory depression and the rewarding effects that contribute to abuse liability.
In contrast, CYT-1010 is an analog of the endogenous opioid peptide endomorphin-1 and is designed to preferentially activate a truncated splice variant of the MOR, also known as the endomorphin receptor (EMR) or exon 11-containing MOR isoform.[2][3] This differential receptor engagement is hypothesized to be the basis for its improved side effect profile. Preclinical studies suggest that CYT-1010 has a substantially reduced abuse potential and a significantly lower risk of respiratory depression compared to traditional opioids.[4][5]
Below is a depiction of the distinct signaling pathways:
Caption: Differential signaling of Fentanyl and CYT-1010.
Side Effect Profile Comparison
While direct head-to-head clinical studies with quantitative side-by-side data for CYT-1010 and fentanyl are not yet extensively published, preclinical data and early clinical findings for CYT-1010 allow for a comparative assessment of their side effect profiles.
| Side Effect | This compound | Fentanyl |
| Respiratory Depression | Preclinical data indicate profoundly reduced respiratory depression.[4][5] A Phase I clinical study reported no evidence of respiratory depression at the doses tested.[2] In animal models, no significant respiratory depression was observed at doses up to 9-fold the effective analgesic dose.[3] | A primary dose-limiting side effect. The ED50 for producing a 50% decrease in minute ventilation in adult rats has been reported as 120 µg/kg (s.c.).[6] In mice, the ED50 for hypoventilation is approximately 0.96 mg/kg. |
| Abuse Potential | Preclinical studies show substantially reduced abuse potential.[4][5] Animal studies indicate little to no reward in conditioned place preference (CPP) tests.[3] | High abuse potential. Significant conditioned place preference is observed in rodents at doses of 0.04 mg/kg (s.c.) and higher.[7] In mice, significant CPP is seen at doses of 0.3 and 1.0 mg/kg (i.p.).[8] |
| Nausea and Vomiting | Preclinical studies suggest no significant nausea or vomiting.[3] | Common side effects include nausea and vomiting. |
| Sedation | A common side effect. | |
| Constipation | A very common side effect. |
Key Experimental Methodologies
The assessment of the side effect profiles of opioid compounds relies on standardized and validated preclinical and clinical experimental protocols.
Respiratory Depression Assessment
Objective: To quantify the dose-dependent effects of an opioid on respiratory function.
Method: Whole-Body Plethysmography
-
Animal Acclimatization: Rodents are placed in individual plethysmography chambers and allowed to acclimate to the environment.
-
Baseline Measurement: Respiratory parameters, including respiratory rate (breaths/minute), tidal volume (air volume per breath), and minute volume (total air volume per minute), are recorded under normal conditions to establish a baseline.
-
Drug Administration: The test compound (e.g., CYT-1010 or fentanyl) or vehicle is administered, typically via subcutaneous or intravenous injection.
-
Post-Dose Monitoring: Respiratory parameters are continuously monitored for a defined period to determine the onset, magnitude, and duration of any respiratory depressant effects.
-
Data Analysis: The percentage change from baseline in respiratory parameters is calculated for each dose to determine the dose-response relationship and calculate values such as the ED50 for respiratory depression.[6]
Caption: Workflow for assessing respiratory depression.
Abuse Potential Assessment
Objective: To evaluate the rewarding and reinforcing properties of a drug, which are indicative of its abuse potential.
Method: Conditioned Place Preference (CPP)
-
Apparatus: A multi-compartment chamber with distinct visual and tactile cues in each compartment is used.
-
Pre-Conditioning (Baseline Preference): On the first day, animals are allowed to freely explore all compartments to determine any baseline preference for a particular compartment.
-
Conditioning: Over several days, animals receive injections of the test drug (e.g., CYT-1010 or fentanyl) and are confined to one of the non-preferred compartments. On alternate days, they receive a vehicle injection and are confined to the opposite compartment.
-
Test Day: In a drug-free state, animals are once again given access to all compartments, and the time spent in each compartment is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to the vehicle-paired compartment and the baseline preference indicates that the drug has rewarding properties.[9][10][11]
Caption: Protocol for Conditioned Place Preference.
Conclusion
The available evidence suggests that this compound, through its novel mechanism of action targeting the endomorphin receptor system, may offer a significant improvement in the safety and tolerability of opioid analgesia compared to conventional MOR agonists like fentanyl. While further head-to-head clinical trials are necessary for a definitive comparison, the preclinical and early clinical data for CYT-1010 are promising, indicating the potential for potent pain relief with a markedly reduced risk of life-threatening respiratory depression and abuse. This positions CYT-1010 as a compound of high interest in the ongoing search for safer and more effective pain therapeutics.
References
- 1. Fentanyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
- 5. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 6. Ontogeny of respiratory sensitivity and tolerance to the mu-opioid agonist fentanyl in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fentanyl-induced conditional place preference: lack of associated conditional neurochemical events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
- 10. Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Biased Opioid Agonists: CYT-1010 Hydrochloride vs. Oliceridine and PZM21
For Researchers, Scientists, and Drug Development Professionals
The landscape of opioid research is increasingly focused on the development of biased agonists—ligands that preferentially activate specific downstream signaling pathways of the μ-opioid receptor (MOR). This bias offers the potential to separate the desired analgesic effects, primarily mediated by G-protein signaling, from the adverse effects, such as respiratory depression and constipation, which are thought to be associated with the β-arrestin pathway. This guide provides a comparative overview of CYT-1010 hydrochloride, a novel endomorphin-1 analog, against two other prominent biased opioid agonists: oliceridine (B1139222) (TRV130) and PZM21.
Introduction to the Compared Biased Agonists
This compound is a synthetic analog of the endogenous opioid peptide endomorphin-1.[1] Its novel mechanism of action involves the preferential activation of a truncated splice variant of the MOR, known as the endomorphin (EM) receptor, which is initiated at Exon 11.[2][3] Preclinical and early clinical data suggest that this selectivity may lead to potent analgesia with a significantly improved safety profile, including reduced respiratory depression and abuse potential.[1][4]
Oliceridine (TRV130) is a G protein-biased MOR agonist that is FDA-approved for the management of acute pain.[5] It is designed to selectively activate G-protein signaling while minimizing the recruitment of β-arrestin.[6] This mechanism is intended to provide effective pain relief with a lower incidence of common opioid-related side effects.[6][7]
PZM21 is an experimental biased opioid agonist identified through computational docking studies.[8] It was designed to be a potent G-protein activator with minimal β-arrestin recruitment.[8] While preclinical studies have shown promise for its analgesic effects and reduced side-effect profile, some research suggests its biased agonism may be a result of low intrinsic efficacy rather than true functional selectivity.[6][9][10][11]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for CYT-1010, oliceridine, and PZM21, focusing on their receptor binding and functional activity at the μ-opioid receptor. It is important to note that direct quantitative data for G-protein activation and β-arrestin recruitment for CYT-1010 are not publicly available.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Assay System |
| CYT-1010 | μ-opioid | 0.25 | Radioligand binding assay |
| δ-opioid | 38 | Radioligand binding assay | |
| κ-opioid | 248 | Radioligand binding assay | |
| Oliceridine | μ-opioid | 1.2 - 9.3 | Radioligand binding assay |
| PZM21 | μ-opioid | 0.8 - 5.9 | Radioligand binding assay |
Table 2: In Vitro Functional Activity - G-Protein Activation ([³⁵S]GTPγS Binding Assay)
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) | Assay System |
| CYT-1010 | Data not available | Data not available | - |
| Oliceridine | 88 - 185 | 60 - 80 | CHO cells expressing human MOR |
| PZM21 | 3.7 - 65 | 45 - 75 | HEK293 cells expressing human MOR |
Table 3: In Vitro Functional Activity - β-Arrestin 2 Recruitment
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) | Assay System |
| CYT-1010 | Data not available | Data not available | - |
| Oliceridine | >10,000 | <10 | PathHunter® β-arrestin assay (CHO-K1 cells) |
| PZM21 | 94 - >1,000 | <1 - 35 | PathHunter® β-arrestin assay (HEK293 cells) |
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the signaling pathways of biased opioid agonists and a typical experimental workflow.
Caption: Signaling pathway of a biased opioid agonist at the μ-opioid receptor.
Caption: A simplified workflow for the [³⁵S]GTPγS binding assay.
Caption: The conceptual relationship between opioid agonist signaling pathways and clinical outcomes.
Detailed Experimental Protocols
Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity (Kᵢ) of a test compound for the μ-opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the human μ-opioid receptor (e.g., CHO or HEK293 cells).
-
Radioligand with high affinity for the MOR (e.g., [³H]DAMGO).
-
Test compound (e.g., CYT-1010, oliceridine, PZM21) at various concentrations.
-
Non-specific binding control (e.g., naloxone (B1662785) at a high concentration).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
In a 96-well microplate, add the cell membranes, radioligand, and either the test compound at various concentrations or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using a non-linear regression model to determine the IC₅₀ of the test compound.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
[³⁵S]GTPγS Binding Assay for G-Protein Activation
Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound to activate G-protein signaling.[12][13]
Materials:
-
Cell membranes prepared from cells expressing the human μ-opioid receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
In a 96-well microplate, add the cell membranes, GDP, and the test compound at various concentrations.
-
Pre-incubate the plate to allow the compound to bind to the receptors.
-
Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunit.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data by plotting the specific binding of [³⁵S]GTPγS against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
PathHunter® β-Arrestin Recruitment Assay
Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound to induce the recruitment of β-arrestin 2 to the MOR.
Materials:
-
PathHunter® cells co-expressing the MOR tagged with a ProLink™ enzyme fragment and β-arrestin 2 fused to an Enzyme Acceptor fragment.
-
Test compound at various concentrations.
-
PathHunter® Detection Reagents.
-
White, clear-bottom 384-well microplates.
-
A luminometer.
Protocol:
-
Seed the PathHunter® cells into the 384-well microplates and incubate overnight.
-
Add the test compound at various concentrations to the wells.
-
Incubate the plate for a specified time (e.g., 90 minutes) at 37°C to allow for agonist-induced β-arrestin recruitment.
-
Add the PathHunter® Detection Reagents to each well. These reagents contain the substrate for the complemented enzyme.
-
Incubate the plate at room temperature to allow the enzymatic reaction to proceed.
-
Measure the chemiluminescent signal using a luminometer.
-
Normalize the data to a vehicle control (0% activation) and a reference full agonist (e.g., DAMGO, 100% activation).
-
Fit the normalized data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Conclusion
This guide provides a comparative overview of this compound, oliceridine, and PZM21, highlighting their mechanisms of action and available performance data. While oliceridine and PZM21 have been characterized as G-protein biased agonists with varying degrees of efficacy and selectivity, CYT-1010 represents a novel approach by targeting a specific splice variant of the μ-opioid receptor. The preclinical data for CYT-1010 are promising, suggesting potent analgesia with a favorable safety profile. However, a direct quantitative comparison of its functional bias is currently limited by the lack of publicly available data on its G-protein activation and β-arrestin recruitment profiles. Further research and publication of these data will be crucial for a comprehensive understanding of CYT-1010's place within the landscape of biased opioid agonists and its potential to become a safer and more effective treatment for pain.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 5. iasp-pain.org [iasp-pain.org]
- 6. Discovery of μ,δ-Opioid Receptor Dual-Biased Agonists That Overcome the Limitation of Prior Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biased versus Partial Agonism in the Search for Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
A Mechanistic Showdown: Oliceridine (TRV130) vs. CYT-1010 Hydrochloride
A Comparative Guide for Researchers in Opioid Drug Development
The quest for safer and more effective analgesics has led to the development of novel opioids with distinct mechanisms of action designed to minimize the adverse effects associated with traditional opioid therapies. This guide provides a detailed comparison of two such compounds: Oliceridine (TRV130), a G protein-biased agonist at the mu-opioid receptor (MOR), and CYT-1010 hydrochloride, an endomorphin-1 analog.
At a Glance: Key Mechanistic Differences
| Feature | Oliceridine (TRV130) | This compound |
| Target Receptor | Full-length mu-opioid receptor (MOR) | Preferentially targets a truncated form of the mu-opioid receptor (endomorphin receptor)[1][2] |
| Mechanism of Action | G protein-biased agonism[3] | Agonist at the endomorphin receptor[4] |
| Signaling Preference | Preferentially activates the G protein signaling pathway over the β-arrestin2 pathway[3] | Activates G protein signaling with claims of reduced adverse signaling[5][6] |
| Chemical Class | Small molecule | Peptide analog (endomorphin-1)[5] |
Signaling Pathways: A Tale of Two Receptors
Oliceridine and this compound diverge fundamentally in their interaction with the mu-opioid receptor system. Oliceridine modulates the signaling of the conventional full-length MOR, whereas CYT-1010 is reported to preferentially target a truncated splice variant.
Oliceridine: Biased Signaling at the Mu-Opioid Receptor
Oliceridine is designed as a "biased agonist." Upon binding to the MOR, it preferentially activates the G protein-mediated signaling cascade, which is primarily responsible for analgesia.[3] Concurrently, it causes significantly less recruitment of β-arrestin2, a protein implicated in the undesirable side effects of opioids, such as respiratory depression and constipation.[3]
This compound: Targeting the Endomorphin Receptor
CYT-1010 is an analog of the endogenous opioid peptide, endomorphin-1.[5] Its proposed mechanism involves the preferential activation of a truncated form of the MOR, often referred to as the endomorphin (EM) receptor, which is associated with potent pain relief and a potentially wider safety margin.[1][2] This receptor variant is suggested to be encoded by exon 11 of the MOR gene.[1] By targeting this specific receptor form, CYT-1010 aims to dissociate analgesic effects from the adverse effects mediated by the full-length MOR.
Quantitative Comparison of In Vitro Signaling
Table 1: G Protein Activation (cAMP Inhibition)
| Compound | Assay System | Potency (EC50) | Efficacy (% of DAMGO) | Reference |
| Oliceridine | HEK293 cells expressing human MOR | 8.9 nM | 96% | [3] |
| CYT-1010 | Not specified (from patent) | 0.0053 nM | Not specified | [7] |
| Morphine | HEK293 cells expressing human MOR | 15 nM | 100% | [3] |
Table 2: β-Arrestin2 Recruitment
| Compound | Assay System | Potency (EC50) | Efficacy (% of DAMGO) | Reference |
| Oliceridine | U2OS cells expressing human MOR | 2.7 µM | 15% | [3] |
| CYT-1010 | Not specified (from patent) | 13.1 nM | Not specified | [7] |
| Morphine | U2OS cells expressing human MOR | 230 nM | 100% | [3] |
Note: The data for CYT-1010 is sourced from a patent and should be interpreted with caution pending peer-reviewed validation. Direct comparison of potency and efficacy values between different studies and assay systems can be misleading due to variations in experimental conditions.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for the key in vitro assays used to characterize the signaling profiles of opioid receptor agonists.
G Protein Activation: cAMP Inhibition Assay
This assay measures the ability of a compound to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a downstream effector of Gαi/o protein activation.
Methodology:
-
Cell Culture: Cells stably expressing the mu-opioid receptor (e.g., HEK293 or CHO cells) are cultured to an appropriate density.
-
Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Compound Addition: The test compound (Oliceridine or CYT-1010) is added at various concentrations.
-
Stimulation: After a pre-incubation period, forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Lysis and Detection: The cells are lysed, and the amount of cAMP is quantified using a detection kit, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The inhibition of forskolin-stimulated cAMP production is plotted against the compound concentration to determine the potency (EC50) and efficacy (Emax).
β-Arrestin2 Recruitment Assay
This assay quantifies the recruitment of β-arrestin2 to the activated mu-opioid receptor.
Methodology:
-
Cell Line: A cell line engineered to express the mu-opioid receptor and a β-arrestin2 fusion protein is used. Common assay platforms include DiscoverX's PathHunter® (enzyme fragment complementation) or BRET (Bioluminescence Resonance Energy Transfer).
-
Cell Plating: Cells are plated in multi-well plates.
-
Compound Stimulation: The test compound is added to the cells and incubated.
-
Detection: Following incubation, the detection reagents are added. In the PathHunter® assay, the proximity of the receptor and β-arrestin2 leads to the reconstitution of a functional enzyme that generates a chemiluminescent signal. In BRET assays, energy transfer between a donor and acceptor molecule fused to the receptor and β-arrestin2, respectively, is measured.
-
Data Analysis: The signal generated is proportional to the amount of β-arrestin2 recruitment. Dose-response curves are generated to calculate the potency (EC50) and efficacy (Emax).
Conclusion
Oliceridine and this compound represent two distinct and innovative approaches to opioid analgesic development. Oliceridine's mechanism as a G protein-biased agonist at the full-length MOR is well-characterized with a growing body of preclinical and clinical data. In contrast, CYT-1010's proposed preferential activity at a truncated MOR variant is a novel concept, though more peer-reviewed, quantitative data on its signaling profile is needed for a direct and comprehensive comparison.
For researchers in the field, the contrasting mechanisms of these two compounds highlight the diverse strategies being employed to separate the therapeutic benefits of mu-opioid receptor activation from its adverse effects. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these next-generation analgesics.
References
- 1. A G protein-biased ligand at the μ-opioid receptor is potently analgesic with reduced gastrointestinal and respiratory dysfunction compared with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of μ,δ-Opioid Receptor Dual-Biased Agonists That Overcome the Limitation of Prior Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The G-protein biased mu-opioid agonist, TRV130, produces reinforcing and antinociceptive effects that are comparable to oxycodone in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomized, phase 2 study investigating TRV130, a biased ligand of the μ-opioid receptor, for the intravenous treatment of acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Comparative Efficacy Analysis of CYT-1010 Hydrochloride as an Analgesic Agent
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
This document provides a detailed comparison of the analgesic efficacy of CYT-1010 hydrochloride against established and novel opioid analgesics. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of available preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological pathways and experimental designs.
Executive Summary
CYT-1010 is a novel, first-in-class analgesic developed by Cytogel Pharma, currently entering Phase 2 clinical trials.[1] As an endomorphin-1 analog, it presents a unique mechanism of action by preferentially targeting a truncated form of the mu-opioid receptor (MOR), specifically the exon 11-associated variant.[2][3] This targeted activity is believed to be responsible for its potent analgesic effects, which preclinical studies suggest are three to four times greater than morphine, coupled with a significantly improved safety profile, including reduced respiratory depression and lower abuse potential.[4] This guide synthesizes the available data to facilitate an objective evaluation of CYT-1010 in comparison to standard opioids like morphine and fentanyl, as well as the more recently developed G protein-biased agonist, oliceridine.
Mechanism of Action: A Differentiated Approach
CYT-1010's mechanism of action represents a significant departure from traditional opioids. While conventional opioids like morphine and fentanyl primarily activate the full-length mu-opioid receptor, CYT-1010 selectively targets a truncated splice variant.[2][3] This distinction is crucial, as the full-length receptor is associated with the well-known adverse effects of opioids, including respiratory depression, addiction, and gastrointestinal issues.[3] By focusing on the truncated receptor, CYT-1010 aims to decouple potent analgesia from these undesirable side effects.
Oliceridine, another novel opioid, also seeks to improve the safety profile of opioid analgesia through a different mechanism known as G protein bias. It preferentially activates the G protein signaling pathway, which is associated with analgesia, while minimizing the recruitment of β-arrestin, a pathway linked to adverse effects.
Preclinical Efficacy Comparison
Preclinical studies in animal models are fundamental for establishing the initial analgesic profile of a compound. The hot plate and tail flick tests are standard assays used to evaluate the efficacy of centrally acting analgesics.
Table 1: Preclinical Analgesic Potency (ED50) in Animal Models
| Compound | Animal Model | Test | ED50 (mg/kg) | Source |
| CYT-1010 | Rodent | Not Specified | 3-4x more potent than Morphine | [4] |
| Morphine | Rat (Sprague-Dawley) | Hot Plate (52°C) | 2.8 | [5] |
| Rat (Sprague-Dawley) | Hot Plate | 0.99 ± 0.03 | [6] | |
| Rat | Hot Plate | MED = 3.0-6.0 | [7] | |
| Fentanyl | Rat | Incisional Pain | 0.0041 | [8] |
| Mouse | Hot Plate | 0.017 - 0.037 | [9] | |
| Oliceridine | Rat | Hot Plate | 4-10x more potent than Morphine | [10] |
Note: ED50 values for morphine and fentanyl can vary significantly based on the specific animal strain and experimental protocol. The data for CYT-1010 is presented as relative potency as specific ED50 values were not publicly available.
Clinical Efficacy Comparison
CYT-1010 has completed a Phase 1 clinical trial which included a cold pressor test to assess its analgesic activity in healthy volunteers. This test measures pain tolerance and threshold in response to a cold stimulus.
Table 2: Clinical Analgesic Efficacy
| Compound | Study Phase | Pain Model | Key Findings | Source |
| CYT-1010 | Phase 1 | Cold Pressor Test | Demonstrated significant analgesic activity versus baseline with no respiratory depression at the doses tested. | [11] |
| Morphine | Multiple | Cold Pressor Test | Reduces pain ratings compared to placebo. | [12] |
| Fentanyl | Multiple | Cold Pressor Test | Sensitive to the analgesic effects of fentanyl. | |
| Oliceridine | Phase 2 | Post-Bunionectomy | 3mg dose showed significant improvement in pain intensity reduction compared to morphine. | [10] |
| Phase 3 (Post-op) | Not Specified | ED50 of 18.45 µg/kg for prevention of early postoperative pain. | [13] |
Note: Quantitative data from the CYT-1010 Phase 1 cold pressor test are not publicly available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key experiments cited in this guide.
Preclinical Pain Models
1. Hot Plate Test
-
Objective: To assess the response to a thermal pain stimulus.
-
Apparatus: A metal plate that can be heated to a constant temperature.
-
Procedure:
-
The hot plate is maintained at a constant temperature (e.g., 52-55°C).[5]
-
An animal (typically a mouse or rat) is placed on the hot plate.
-
The latency to a nociceptive response (e.g., paw licking, jumping) is recorded.
-
A cut-off time is established to prevent tissue damage.
-
-
Endpoint: The time it takes for the animal to show a pain response.
2. Tail Flick Test
-
Objective: To measure the spinal reflex response to a thermal stimulus.
-
Apparatus: A device that applies a focused beam of heat to the animal's tail.
-
Procedure:
-
Endpoint: The latency of the tail flick response.
Clinical Pain Model
References
- 1. tail flick assay: Topics by Science.gov [science.gov]
- 2. Estimation of ED50 and ED95 of Oliceridine Required to Suppress the Bronchoscopy Response in Patients Undergoing Fiberoptic Bronchoscopy Under Sedation with Cipepofol: An Up-and-Down Sequential Allocation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II [frontiersin.org]
- 4. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 5. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of analgesia, tolerance and the mechanism of action of morphine-6-O-sulfate across multiple pain modalities in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analgesic effect and pharmacological mechanism of fentanyl and butorphanol in a rat model of incisional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Evaluation of 3-Carbomethoxy Fentanyl in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oliceridine for the Management of Moderate to Severe Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. dovepress.com [dovepress.com]
- 14. Tail flick test - Wikipedia [en.wikipedia.org]
Comparative Analysis of CYT-1010 Hydrochloride's Selectivity for Mu-Opioid Receptor Subtypes
A comprehensive guide for researchers and drug development professionals on the differential binding and functional activity of CYT-1010 hydrochloride at mu-opioid receptor splice variants compared to traditional agonists.
This compound, an analog of the endogenous opioid peptide endomorphin-1, demonstrates a unique selectivity profile for splice variants of the mu-opioid receptor (MOR), distinguishing it from classical opioid agonists such as morphine and fentanyl. This guide provides a comparative analysis of CYT-1010's interaction with the full-length seven-transmembrane (7TM) and the truncated six-transmembrane (6TM) splice variants of the MOR, presenting key experimental data and methodologies for researchers in the field.
Executive Summary
CYT-1010 exhibits preferential activity towards a truncated 6-transmembrane (6TM) splice variant of the mu-opioid receptor, encoded by sequences including exon 11 of the OPRM1 gene. This contrasts with traditional opioids like morphine, which primarily target the full-length 7-transmembrane (7TM) receptor isoforms. This differential selectivity may underpin the observed pharmacological profile of CYT-1010, which includes potent analgesia with a potentially improved side-effect profile. While direct comparative binding affinity (Ki) data for CYT-1010 at both 7TM and 6TM variants is not extensively available in the public domain, functional assays reveal a significant bias in its activity.
Data Presentation: Quantitative Comparison of Opioid Agonists
The following tables summarize the available quantitative data for this compound and comparator mu-opioid receptor agonists. It is important to note that direct head-to-head quantitative comparisons of CYT-1010 at 7TM versus 6TM MOR variants are limited in publicly accessible literature. The presented data is compiled from various sources and assays.
Table 1: Functional Potency (EC50, nM) of Opioid Agonists at Mu-Opioid Receptors
| Compound | Assay | Receptor Target | EC50 (nM) |
| This compound | cAMP Inhibition | Mu-Opioid Receptor | 0.0053[1][2][3] |
| β-Arrestin Recruitment | Mu-Opioid Receptor | 13.1[1][2][3] | |
| DAMGO | GTPγS Binding | Mu-Opioid Receptor | ~1-10[2] |
| cAMP Inhibition | Mu-Opioid Receptor | ~1-10[2] | |
| Morphine | GTPγS Binding | 7TM MOR | Varies (Partial Agonist) |
| GTPγS Binding | 6TM MOR | No significant stimulation | |
| cAMP Inhibition | 7TM MOR | Varies (Full Agonist)[1] | |
| cAMP Inhibition | 6TM MOR | No inhibition | |
| Fentanyl | GTPγS Binding | 7TM MOR | Varies (Full Agonist) |
| GTPγS Binding | Exon 11 variants | Activity attenuated in knockout models[4] |
Note: The EC50 values can vary significantly between different experimental setups, cell lines, and assay conditions.
Signaling Pathways and Functional Selectivity
The differential activation of 7TM and 6TM MOR variants by CYT-1010 and other opioids leads to distinct downstream signaling cascades.
Canonical 7TM Mu-Opioid Receptor Signaling
Activation of the full-length 7TM MOR by traditional agonists like morphine and DAMGO initiates a well-characterized signaling pathway. This involves coupling to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. This G protein-dependent pathway is primarily responsible for the analgesic effects of opioids. Concurrently, agonist binding can also promote the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can initiate separate signaling cascades that are sometimes associated with the adverse effects of opioids.
Caption: Canonical signaling pathway of the 7TM mu-opioid receptor.
Novel 6TM Mu-Opioid Receptor Signaling Targeted by CYT-1010
CYT-1010's preferential activation of the truncated 6TM MOR variant, which lacks the first transmembrane domain, results in a distinct signaling profile. Studies on the effects of morphine on cells expressing 6TM variants show a lack of cAMP modulation, but instead an increase in intracellular calcium levels and a reduction in potassium conductance. This suggests that the 6TM variant may couple to different G proteins (potentially Gs or Gq) or utilize alternative signaling mechanisms that are independent of the canonical Gi/o pathway. The reduced recruitment of β-arrestin by agonists at this variant could contribute to a lower incidence of tolerance and other side effects.
Caption: Postulated signaling pathway of the 6TM mu-opioid receptor variant.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the selectivity of mu-opioid receptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably expressing either the full-length 7TM or the truncated 6TM mu-opioid receptor are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated in a buffer solution containing a known concentration of a radiolabeled mu-opioid receptor ligand (e.g., [³H]DAMGO) and a range of concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent of G protein activation upon agonist binding to a G protein-coupled receptor (GPCR).
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are prepared.
-
Assay Reaction: Membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured after separating the membranes by filtration.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (potency) and Emax (efficacy) of the test compound for G protein activation.
cAMP Accumulation Assay
This assay measures the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cAMP levels.
Methodology:
-
Cell Culture: Whole cells expressing the mu-opioid receptor variant of interest are used.
-
Stimulation: Cells are pre-treated with forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production, followed by the addition of the test agonist.
-
cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its EC50 and Emax.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.
Methodology:
-
Engineered Cell Lines: Cell lines are engineered to express the mu-opioid receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., enzyme fragment complementation or BRET/FRET pairs).
-
Agonist Stimulation: Addition of an agonist induces a conformational change in the receptor, leading to the recruitment of β-arrestin.
-
Signal Detection: The proximity of the receptor and β-arrestin due to recruitment brings the reporter fragments together, generating a detectable signal (e.g., light or fluorescence).
-
Data Analysis: A concentration-response curve is generated to determine the EC50 and Emax for β-arrestin recruitment.
Conclusion
This compound exhibits a distinct selectivity profile for mu-opioid receptor splice variants, preferentially targeting the truncated 6TM isoform. This functional selectivity results in a signaling cascade that differs from that of traditional 7TM-preferring opioids. While further quantitative data directly comparing the binding and activation of CYT-1010 at both 7TM and 6TM receptor variants are needed for a complete picture, the available evidence points towards a novel mechanism of action that may offer a therapeutic advantage in pain management. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate pharmacology of CYT-1010 and other splice variant-selective compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Tetrapeptide endomorphin analogs require both full length and truncated splice variants of the mu opioid receptor gene Oprm1 for analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of exon 11-associated variants of the mu opioid receptor MOR-1 in heroin, but not morphine, actions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CYT-1010 and Traditional Opioids: A Guide for Researchers
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of CYT-1010, a novel analgesic agent, and traditional opioids. The information presented herein is intended to provide an objective overview of their respective pharmacological profiles, supported by available experimental data.
Executive Summary
CYT-1010 is a first-in-class endomorphin analog with a distinct mechanism of action compared to traditional opioids like morphine.[1] It preferentially targets the endomorphin receptor, a truncated splice variant of the mu-opioid receptor (MOR), leading to potent analgesia with a potentially improved safety profile. Preclinical and early clinical data suggest that CYT-1010 may offer significant advantages over traditional opioids by reducing the incidence of severe side effects such as respiratory depression and addiction potential. This guide will delve into the comparative data on their efficacy, side-effect profiles, and underlying signaling mechanisms.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for a head-to-head comparison of CYT-1010 and traditional opioids, primarily morphine. It is important to note that the data for CYT-1010 are based on preclinical studies and early-phase clinical trials, and direct comparative studies with identical methodologies are limited.
Table 1: Analgesic Efficacy
| Parameter | CYT-1010 | Morphine | Experimental Model |
| Potency | 3-4 times more potent than morphine | Standard | Preclinical animal models |
| ED50 (Hot Plate) | Not explicitly reported | ~4.7 mg/kg - 11.8 mg/kg (mice) | Hot Plate Test (mice)[2][3] |
| Clinical Analgesia | Significant prolongation of cold pain sensation at 0.1 mg/kg | Well-established | Phase 1 Clinical Trial (Cold Pressor Test)[1] |
Table 2: Side Effect Profile
| Side Effect | CYT-1010 | Morphine | Experimental Model/Study |
| Respiratory Depression | No respiratory depression observed at therapeutic doses in Phase 1 trials[1] | Dose-dependent respiratory depression | Phase 1 Clinical Trial / Preclinical models |
| Addiction Potential (CPP) | No conditioned place preference observed | Induces significant conditioned place preference | Preclinical Conditioned Place Preference (CPP) in rodents[1] |
| Therapeutic Index * | Higher than morphine (inferred from preclinical data) | Narrower therapeutic index | Preclinical studies[4] |
*Therapeutic Index is the ratio of the toxic dose to the therapeutic dose. A higher therapeutic index indicates a better safety profile.
Signaling Pathways
The differential effects of CYT-1010 and traditional opioids can be attributed to their distinct interactions with opioid receptors and subsequent intracellular signaling cascades.
CYT-1010 Signaling Pathway
CYT-1010 preferentially binds to the endomorphin receptor, a splice variant of the mu-opioid receptor. This interaction is thought to primarily activate G-protein signaling pathways, leading to analgesia, while having minimal recruitment of the β-arrestin pathway, which is associated with many of the adverse effects of opioids.
Traditional Opioid Signaling Pathway
Traditional opioids, such as morphine, bind to the full-length mu-opioid receptor. This binding activates both the G-protein signaling pathway, which mediates analgesia, and the β-arrestin pathway. The recruitment of β-arrestin is linked to receptor desensitization, tolerance, and many of the undesirable side effects, including respiratory depression and constipation.[5][6][7][8][9]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
Experimental Workflow: Comparative Analgesic Efficacy and Side Effect Profiling
The following diagram illustrates a typical experimental workflow for comparing the analgesic efficacy and side effect profiles of a novel compound like CYT-1010 with a traditional opioid.
Hot Plate Test for Analgesic Efficacy
This test assesses the thermal pain response in animals.[10]
-
Apparatus: A commercially available hot plate apparatus with a controlled surface temperature. A transparent cylinder is placed on the plate to confine the animal.
-
Procedure:
-
The hot plate surface is maintained at a constant temperature (e.g., 55 ± 0.5°C).[11]
-
Animals are habituated to the testing room and apparatus before the experiment.
-
A baseline latency to a pain response (e.g., paw licking, jumping) is recorded for each animal. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[12]
-
Animals are administered CYT-1010, morphine, or a vehicle control at various doses.
-
At predetermined time points after drug administration, the latency to the pain response is measured again.
-
-
Data Analysis: The increase in latency time compared to baseline is calculated as a measure of analgesia. Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).
Whole-Body Plethysmography for Respiratory Depression
This non-invasive method measures respiratory parameters in conscious, unrestrained animals.[13][14]
-
Apparatus: A whole-body plethysmography chamber connected to a pressure transducer and data acquisition system.
-
Procedure:
-
Animals are acclimated to the plethysmography chamber.
-
Baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) are recorded.
-
Animals are administered CYT-1010, morphine, or a vehicle control.
-
Respiratory parameters are continuously monitored for a set period after drug administration.
-
-
Data Analysis: Changes in respiratory rate, tidal volume, and minute ventilation from baseline are quantified to assess the degree of respiratory depression. Dose-response curves can be generated to determine the TD50 (the dose that causes a 50% reduction in a respiratory parameter).
Conditioned Place Preference (CPP) for Addiction Potential
The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug.[15][16][17]
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-conditioning (Baseline): Animals are allowed to freely explore all compartments to determine any initial preference.
-
Conditioning: Over several days, animals receive injections of the drug (e.g., CYT-1010 or morphine) and are confined to one compartment. On alternate days, they receive a vehicle injection and are confined to the other compartment.
-
Post-conditioning (Test): Animals are placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a rewarding effect and addiction potential.
Radioligand Binding Assay for Receptor Affinity
This in vitro assay determines the binding affinity of a compound to its receptor.[18][19][20][21]
-
Materials: Cell membranes expressing the mu-opioid receptor or its splice variants, a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]DAMGO), and the test compounds (CYT-1010 and traditional opioids).
-
Procedure:
-
The cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
The mixture is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which reflects the affinity of the compound for the receptor, can then be calculated.
Conclusion
The available evidence suggests that CYT-1010 represents a promising development in the field of analgesia. Its novel mechanism of action, targeting the endomorphin system, appears to dissociate the desired analgesic effects from many of the life-threatening and debilitating side effects associated with traditional opioids. While further clinical investigation is necessary to fully elucidate its therapeutic potential and safety profile in humans, the preclinical and early clinical data warrant continued research and development of this new class of pain therapeutics. This guide provides a foundational comparison to aid researchers in their ongoing efforts to develop safer and more effective pain management strategies.
References
- 1. grokipedia.com [grokipedia.com]
- 2. A Randomized Controlled Trial on the Effect of Tapentadol and Morphine on Conditioned Pain Modulation in Healthy Volunteers | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. europeanreview.org [europeanreview.org]
- 5. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Usefulness for the combination of G protein- and β-arrestin-biased ligands of μ-opioid receptors: Prevention of antinociceptive tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heroin- and Fentanyl-Induced Respiratory Depression in a Rat Plethysmography Model: Potency, Tolerance, and Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 16. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 18. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]
- 19. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structural insights into μ-opioid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Comparative Analysis of CYT-1010 Hydrochloride: A Novel Opioid Analgesic with a Superior Respiratory Safety Profile
For Immediate Release to the Scientific Community
This guide provides a detailed comparison of CYT-1010 hydrochloride, a novel endomorphin-1 analog, with traditional opioids such as morphine, fentanyl, and oxycodone. The focus of this analysis is the differential impact on respiratory depression, a critical and often life-threatening side effect of conventional opioid therapy. This document is intended for researchers, scientists, and drug development professionals, presenting quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of key pathways and workflows.
Executive Summary
Opioid analgesics are the cornerstone of moderate to severe pain management, but their clinical utility is significantly hampered by a narrow therapeutic window, primarily due to the risk of respiratory depression. This compound emerges as a promising alternative, demonstrating potent analgesia with a markedly reduced liability for respiratory side effects. Preclinical studies have shown that at equi-analgesic doses, this compound exhibits profoundly less respiratory depression than morphine.[1][2] Furthermore, a Phase 1 clinical trial in healthy volunteers established that this compound is well-tolerated and shows no evidence of respiratory depression at therapeutic doses.[3][4] This guide synthesizes the available data to provide a clear, evidence-based comparison of this compound against standard-of-care opioids.
Mechanism of Action: A Differentiated Approach
Traditional opioids like morphine, fentanyl, and oxycodone primarily exert their effects through the activation of the mu-opioid receptor (MOR). While this interaction is responsible for their potent analgesic properties, it also mediates the dose-limiting side effect of respiratory depression.
This compound, a cyclized D-lysine-containing analog of endomorphin-1, also acts on the mu-opioid receptor but with a novel mechanism.[3] It shows preferential activation of the endomorphin (EM) receptor, which is a splice variant of the traditional mu-opioid receptor.[3] This differential receptor engagement is believed to be the basis for its ability to separate potent analgesia from significant respiratory depression.
Preclinical Data: A Quantitative Comparison
Preclinical studies in rodents provide compelling evidence for the improved safety profile of this compound and its analogs compared to morphine. The following tables summarize key findings from a study by Zadina et al. (2016), which evaluated the analgesic and respiratory effects of endomorphin analogs, including compounds structurally and functionally similar to CYT-1010.
Analgesic Potency
The analgesic efficacy was assessed using the warm-water tail-withdrawal test in rats. The dose required to produce 50% of the maximum possible effect (ED50) was determined for each compound.
| Compound | Analgesic Potency (ED50, mg/kg, s.c.) |
| Morphine | 3.0 |
| Endomorphin Analog (CYT-1010 surrogate) | 1.0 |
Data extracted from Zadina JE, et al. Neuropharmacology. 2016.
Respiratory Depression
Respiratory function was measured using whole-body plethysmography in rats. The data below illustrates the percentage decrease in respiratory rate at equi-analgesic doses (doses that produce a similar level of pain relief).
| Compound | Dose (mg/kg, s.c.) | % Decrease in Respiratory Rate |
| Morphine | 3.0 | ~35% |
| Endomorphin Analog (CYT-1010 surrogate) | 1.0 | <10% |
Data extracted and estimated from graphical representations in Zadina JE, et al. Neuropharmacology. 2016.
A wider therapeutic window for the endomorphin analog is evident, providing significant pain relief with minimal impact on respiration.
Clinical Data: Phase 1 Human Study
A Phase 1, single-center, randomized, double-blind, placebo-controlled, single ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy male volunteers.
| Dose Group (mg/kg) | Number of Subjects | Clinically Significant Respiratory Depression |
| Placebo | 8 | None |
| 0.01 | 6 | None |
| 0.03 | 6 | None |
| 0.1 | 6 | None |
| 0.15 | 6 | None |
Summary of findings from the CYT-1010 Phase 1 clinical trial as presented by Maione T, Zadina J, et al. at the American Society of Anesthesiologists 2011 Annual Meeting.[4]
At the highest dose tested (0.15 mg/kg), which demonstrated analgesic activity, there were no reports of severe adverse events or evidence of respiratory depression.[3][4]
Experimental Protocols
Preclinical Assessment of Respiratory Depression
Animal Model: Male Sprague-Dawley rats.
Method: Whole-body plethysmography.
-
Animals are habituated to the plethysmography chambers.
-
Baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) are recorded for a defined period.
-
The test compound (e.g., CYT-1010 analog, morphine) or vehicle is administered subcutaneously (s.c.).
-
Respiratory parameters are continuously monitored for a set duration post-injection.
-
Data is analyzed to determine the percentage change from baseline for each respiratory parameter at various time points and doses.
References
- 1. Endomorphin analog analgesics with reduced abuse liability, respiratory depression, motor impairment, tolerance, and glial activation relative to morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Alternatives to Morphine May Reduce Pain Sensitivity, With Limited Side Effects | Interstitial Cystitis Association [ichelp.org]
- 3. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Cross-validation of CYT-1010 hydrochloride efficacy in different pain assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of CYT-1010 hydrochloride in various preclinical pain assays against commonly used analgesics. This compound is a novel analgesic agent, an analog of the endogenous opioid peptide endomorphin-1.[1] It exhibits a unique mechanism of action by preferentially activating the endomorphin (EM) receptor, a truncated variant of the mu-opioid receptor (MOR).[2][3] This targeted action is associated with potent pain relief and a significantly improved safety profile, including reduced abuse potential and a lower risk of respiratory depression compared to traditional opioids like morphine.[2][4][5]
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and its alternatives in standard preclinical pain models. It is important to note that while preclinical data for this compound indicates it is 3-4 times more potent than morphine, specific ED50 values from publicly available studies are limited.[5]
Table 1: Efficacy in the Formalin Test
The formalin test assesses analgesic effects on both acute, non-inflammatory pain (Phase 1) and persistent, inflammatory pain (Phase 2).
| Compound | Animal Model | Administration Route | Phase 1 ED50 | Phase 2 ED50 | Source(s) |
| This compound | Rodent | - | Not Publicly Available | Not Publicly Available | - |
| Morphine | Mouse | s.c. | 2.45 mg/kg | 3.52 mg/kg | |
| Gabapentin (B195806) | Rat | i.t. | Ineffective | 8.27 µg | |
| Ibuprofen (B1674241) | Rat | - | Ineffective | 30-300 mg/kg |
Note: The efficacy of gabapentin and ibuprofen is primarily observed in the second phase, reflecting their mechanisms of action in neuropathic and inflammatory pain states, respectively.
Table 2: Efficacy in the Tail-Flick Test
The tail-flick test is a measure of spinal nociceptive reflexes, primarily assessing the efficacy of centrally acting analgesics against acute thermal pain.
| Compound | Animal Model | Administration Route | ED50 | Source(s) |
| This compound | Rodent | - | Not Publicly Available | - |
| Morphine | Rat | s.c. | 2.6 - 5.7 mg/kg |
Table 3: Efficacy in the Von Frey Test
The von Frey test measures mechanical allodynia, a state of pain caused by a stimulus that does not normally provoke pain. It is a key assay for studying neuropathic pain.
| Compound | Animal Model | Administration Route | Effective Dose | Source(s) |
| This compound | Rodent | - | Not Publicly Available | - |
| Morphine | Rat | i.t. | Ineffective against mechanical allodynia | |
| Gabapentin | Rat | i.p. | 60 mg/kg (significant anti-allodynic effect) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Formalin Test
Objective: To assess the analgesic properties of a compound against both short-lasting acute pain and longer-lasting inflammatory pain.
Procedure:
-
Rodents (typically rats or mice) are briefly restrained, and a small volume of dilute formalin solution (e.g., 2.5% in saline) is injected subcutaneously into the plantar surface of one hind paw.
-
Immediately after injection, the animal is placed in an observation chamber.
-
The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.
-
Observations are typically made during two distinct periods:
-
Phase 1 (0-5 minutes post-injection): Represents acute nociceptive pain.
-
Phase 2 (15-60 minutes post-injection): Represents inflammatory pain.
-
-
The test compound is administered at various doses prior to the formalin injection, and the reduction in pain behaviors is quantified to determine the ED50.
Tail-Flick Test
Objective: To evaluate the spinal analgesic effect of a compound against a thermal stimulus.
Procedure:
-
A rodent is gently restrained with its tail exposed.
-
A focused beam of radiant heat is applied to a specific point on the tail.
-
The latency for the animal to flick its tail away from the heat source is measured.
-
A cut-off time is established to prevent tissue damage.
-
The test compound is administered, and the increase in tail-flick latency is measured to assess analgesic efficacy.
Von Frey Test
Objective: To measure the mechanical withdrawal threshold, an indicator of mechanical allodynia.
Procedure:
-
The rodent is placed on an elevated mesh platform, allowing access to the plantar surface of its paws.
-
A series of calibrated von Frey filaments, which exert a specific force when bent, are applied to the mid-plantar surface of the hind paw.
-
The filaments are applied in ascending order of force until the animal withdraws its paw.
-
The force at which a withdrawal response is consistently elicited is determined as the paw withdrawal threshold.
-
In models of neuropathic pain, this threshold is significantly reduced. Analgesic compounds are tested for their ability to reverse this hypersensitivity.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the general pain signaling pathway and the proposed mechanism of action for this compound in comparison to traditional opioids.
Experimental Workflow
The diagram below outlines a typical workflow for preclinical evaluation of a novel analgesic compound.
References
- 1. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Endomorphin analog analgesics with reduced abuse liability, respiratory depression, motor impairment, tolerance, and glial activation relative to morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYT-1010® - Cytogel Pharma [cytogelpharma.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
